Pyrolan
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDIWDLJKRKBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Record name | PYROLAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042361 | |
| Record name | Pyrolan | |
| Source | EPA DSSTox | |
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Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrolan is a crystalline solid. (NTP, 1992) | |
| Record name | PYROLAN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
320 to 324 °F at 0.2 mmHg (NTP, 1992) | |
| Record name | PYROLAN | |
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| URL | https://cameochemicals.noaa.gov/chemical/20975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | PYROLAN | |
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CAS No. |
87-47-8 | |
| Record name | PYROLAN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Pyrolan | |
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| Record name | Pyrolan | |
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| Record name | PYROLAN | |
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| Record name | Pyrolan | |
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| Record name | PYROLAN | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868K72C292 | |
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Melting Point |
122 °F (NTP, 1992) | |
| Record name | PYROLAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
Pyrolan's Mechanism of Action on Acetylcholinesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrolan, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide delineates the core mechanism of action of this compound on acetylcholinesterase, drawing upon the well-established principles of carbamate insecticide toxicology. Due to the limited availability of specific quantitative data for this compound, this document focuses on the generalized, yet highly relevant, mechanism of action shared by carbamate inhibitors. We will explore the kinetics of this interaction, provide detailed experimental protocols for its investigation, and visualize the involved pathways and workflows.
Introduction to Acetylcholinesterase and Carbamate Inhibition
Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a reaction essential for allowing cholinergic neurons to return to their resting state after activation.[2][3] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues.[3]
Carbamate insecticides, including this compound, are known inhibitors of AChE.[2] Their mechanism of action involves the carbamylation of the serine residue within the enzyme's active site, rendering the enzyme temporarily inactive. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.
The Core Mechanism: Reversible Carbamylation
The interaction between a carbamate inhibitor like this compound and acetylcholinesterase is a multi-step process that can be characterized as a reversible or pseudo-irreversible inhibition. The general steps are as follows:
-
Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds non-covalently to the active site of acetylcholinesterase, forming a reversible Michaelis-Menten complex.
-
Carbamylation of the Active Site: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme, where the carbamoyl moiety is covalently attached to the serine residue, and the alcohol portion of the carbamate is released.
-
Spontaneous Reactivation (Decarbamylation): The carbamylated enzyme is relatively stable but can undergo spontaneous hydrolysis to regenerate the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, but is generally faster than the dephosphorylation caused by organophosphate inhibitors.
This cycle of inhibition and slow reactivation is what defines the "pseudo-irreversible" nature of many carbamate insecticides.
Quantitative Analysis of Acetylcholinesterase Inhibition
| Carbamate Inhibitor | Enzyme Source | IC50 Value | Ki Value | Inhibition Type | Reference |
| Physostigmine | Human AChE | ~7.6 nM | - | Competitive | (Implied) |
| Rivastigmine | Human AChE | ~4.1 µM | - | Mixed | |
| Carbaryl | Not Specified | Not Specified | Not Specified | Reversible | (General) |
| Aldicarb | Not Specified | Not Specified | Not Specified | Reversible | (General) |
Note: The lack of specific data for this compound underscores the need for further experimental investigation to accurately quantify its inhibitory potency against acetylcholinesterase.
Experimental Protocols for Studying Acetylcholinesterase Inhibition
The most common method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the Ellman's assay. This colorimetric method provides a robust and high-throughput-compatible way to measure enzyme activity.
Principle of the Ellman's Assay
The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.
Detailed Experimental Protocol
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the this compound test solution and the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a specific volume of phosphate buffer, DTNB solution, and the this compound solution at various concentrations.
-
Control wells (100% activity): Add the same volumes of phosphate buffer, DTNB solution, and the solvent used for the test compound.
-
Blank wells: Add the same volumes of phosphate buffer and DTNB solution, but no enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Add the ATCI substrate solution to all wells simultaneously to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
The following diagram illustrates the molecular interactions at the cholinergic synapse and the point of disruption by this compound.
Caption: Inhibition of acetylcholinesterase by this compound at the cholinergic synapse.
Experimental Workflow for Investigating this compound's Inhibition of Acetylcholinesterase
This diagram outlines the logical steps involved in the experimental determination of this compound's inhibitory effects on acetylcholinesterase.
Caption: Experimental workflow for determining the kinetics of this compound's inhibition of acetylcholinesterase.
Conclusion
This compound, as a carbamate insecticide, functions by inhibiting acetylcholinesterase through a mechanism of reversible carbamylation of the enzyme's active site serine residue. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific quantitative kinetic data for this compound remains elusive in the current body of scientific literature, the well-established methodologies described herein provide a clear framework for its determination. The provided diagrams offer a visual representation of the molecular mechanism and the experimental steps required for its elucidation. Further research is warranted to precisely characterize the inhibitory profile of this compound and to better understand its toxicological and potential pharmacological properties.
References
- 1. A case report of cholinesterase inhibitor poisoning: cholinesterase activities and analytical methods for diagnosis and clinical decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Pyrolan as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pyrolan
This compound, also known by its chemical name 3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, is a crystalline solid belonging to the carbamate class of pesticides.[1][2] Carbamate pesticides were first introduced in the 1950s and are widely used in agriculture and public health to control insect populations.[1] The primary mode of action for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system in both insects and mammals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87-47-8 | |
| Molecular Formula | C13H15N3O2 | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 50°C | |
| Boiling Point | 160-162°C at 0.2 mmHg | |
| Solubility | Possesses water and lipid solubility |
The Role of Acetylcholinesterase in Cholinergic Signaling
Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. During neurotransmission, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal. To ensure the precise control of signaling, ACh must be rapidly removed from the synaptic cleft. AChE, located in the synaptic cleft, catalyzes the hydrolysis of ACh into choline and acetic acid, effectively ending the signal transmission. The inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors, which can lead to neurotoxicity.
Mechanism of Reversible Inhibition of AChE by this compound
This compound, like other carbamate insecticides, functions as a reversible inhibitor of AChE. The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the enzyme. This process can be described in two main steps:
-
Formation of a Carbamylated Enzyme: this compound binds to the active site of AChE, and the dimethylcarbamoyl moiety is transferred to the hydroxyl group of a catalytically active serine residue. This results in the formation of a carbamylated enzyme and the release of the leaving group (3-methyl-1-phenyl-5-hydroxypyrazole).
-
Spontaneous Reactivation (Decarbamylation): The carbamylated AChE is relatively stable but can undergo spontaneous hydrolysis. This decarbamylation process regenerates the active enzyme, restoring its function. The rate of this reactivation is significantly slower than the deacetylation that occurs during the hydrolysis of acetylcholine, but it is this reversibility that distinguishes carbamate inhibitors from irreversible organophosphate inhibitors.
The reversibility of the inhibition is a key characteristic of carbamate pesticides.
Quantitative Analysis of AChE Inhibition
The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.
Table 2: AChE Inhibition Data for Selected Carbamate Insecticides
| Compound | Organism/Enzyme Source | IC50 | Ki | Reference |
| Carbaryl | Rat Brain | 1.4 µM | - | (Implied from study) |
| Physostigmine | Electric Eel | - | 0.02 µM | |
| Neostigmine | Electric Eel | - | 0.02 µM | |
| Rivastigmine | Human Recombinant | 4.15 µM | - |
Note: This table provides context for the inhibitory potential of carbamates. The absence of specific data for this compound highlights a gap in the publicly available literature.
Experimental Protocol for Determining AChE Inhibition
The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Principle
AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Materials
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes, or recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other test inhibitor)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and DTNB.
-
Control wells (100% activity): Add buffer, DTNB, AChE, and the solvent used for the inhibitor.
-
Test wells: Add buffer, DTNB, AChE, and the desired concentration of this compound solution.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per unit time).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Downstream Effects of AChE Inhibition
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This overstimulation disrupts normal nerve function and is responsible for the toxic effects observed in insects and the potential toxicity in non-target organisms.
The downstream effects of excessive cholinergic stimulation can be broadly categorized by the mnemonic "SLUDGEM" for muscarinic effects and include effects on nicotinic receptors.
-
Muscarinic Effects (SLUDGEM):
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal cramping
-
E mesis (vomiting)
-
M iosis (pupil constriction)
-
-
Nicotinic Effects:
-
Muscle fasciculations (twitching)
-
Muscle weakness
-
Paralysis (including respiratory muscles)
-
Tachycardia and hypertension (due to stimulation of sympathetic ganglia)
-
In the central nervous system, cholinergic overstimulation can lead to tremors, convulsions, and eventually, respiratory failure, which is often the cause of death in acute poisoning.
References
Methodological & Application
Application Notes and Protocols: Pyrolan in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolan, also known by its synonym Isolan and the code G-22008, is a synthetic carbamate insecticide.[1][2] Carbamate insecticides are derivatives of carbamic acid and function as neurotoxins in insects, exhibiting a mechanism of action similar to organophosphate insecticides.[2][3] this compound has been historically utilized in agricultural applications for the control of various insect pests.[1] Notably, it possesses systemic properties, making it effective against sucking insects like aphids. This document provides detailed application notes, experimental protocols, and a summary of available data on this compound for research and development purposes.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate | |
| Synonyms | Pyralan, G-22008, Isolan | |
| CAS Number | 87-47-8 | |
| Molecular Formula | C13H15N3O2 | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water |
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This inhibition is reversible as carbamates form an unstable complex with the enzyme.
Quantitative Efficacy Data
| Target Pest | Common Name | Life Stage | Bioassay Method | LC50 / LD50 | 95% Confidence Interval | Reference |
| Myzus persicae | Green Peach Aphid | Adult / Nymph | Systemic Uptake | Data Not Available | Data Not Available | |
| Tetranychus urticae | Two-spotted Spider Mite | Adult / Nymph | Leaf Dip / Spray | Data Not Available | Data Not Available | |
| Aphis fabae | Black Bean Aphid | Adult / Nymph | Systemic Uptake | Data Not Available | Data Not Available | |
| Musca domestica | Housefly | Adult | Topical Application | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound or other carbamate insecticides.
Insect Bioassay: Systemic Efficacy against Aphids (e.g., Myzus persicae)
This protocol is designed to assess the systemic activity of an insecticide when taken up by the plant.
Methodology:
-
Plant Preparation: Grow host plants (e.g., cabbage or bell pepper for Myzus persicae) hydroponically or in a soil-free medium to ensure controlled uptake of the test compound.
-
Insecticide Solutions: Prepare a series of dilutions of this compound in the hydroponic nutrient solution. Include a control group with nutrient solution only.
-
Systemic Application: Place the roots of the prepared plants into the respective insecticide solutions for a defined period (e.g., 24-48 hours) to allow for systemic uptake.
-
Insect Infestation: After the uptake period, transfer a known number of synchronized age-group aphids (e.g., 10-20 adults or late-instar nymphs) onto the leaves of each plant using a fine brush.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the degree of AChE inhibition by this compound.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel) and a separate solution of the substrate, acetylthiocholine iodide (ATCI). Also, prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Inhibitor Incubation: In a 96-well microplate, add the AChE solution to wells containing various concentrations of this compound (dissolved in an appropriate solvent like DMSO, then diluted in buffer) and a control (solvent only). Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for enzyme inhibition.
-
Enzymatic Reaction: Initiate the reaction by adding the ATCI and DTNB solutions to each well.
-
Spectrophotometric Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change (yellow) is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
Pesticide Residue Analysis in Plant Tissues
This protocol outlines a general procedure for determining the concentration of this compound residues in crop samples.
Methodology:
-
Sample Preparation: Homogenize a representative sample of the crop tissue (e.g., leaves, fruit).
-
Extraction: Use a suitable extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.
-
Cleanup: Further purify the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components like pigments and lipids.
-
Instrumental Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection and quantification of this compound residues.
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area from the sample to a calibration curve generated from certified reference standards.
Safety Precautions
This compound is a cholinesterase inhibitor and should be handled with extreme care. Users should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work with the pure compound or concentrated solutions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a carbamate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase. Its systemic properties make it particularly suitable for managing sucking pests in agricultural settings. While specific quantitative efficacy data against a broad range of agricultural pests is limited in recent literature, the provided protocols offer a robust framework for researchers to evaluate the insecticidal properties of this compound and similar compounds. Further investigation into historical data may provide more specific efficacy values to aid in its potential re-evaluation or in the development of new pest management strategies.
References
- 1. Isolan | C10H17N3O2 | CID 8393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H15N3O2 | CID 6888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of novel neurotoxic insecticides on Tetranychus urticae and various phytophagous and predatory mite species - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Pyrolan Bioassay in Drosophila melanogaster
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting bioassays with Pyrolan, a carbamate insecticide, using the model organism Drosophila melanogaster. This compound functions as a cholinesterase inhibitor, and this protocol outlines methods for determining its lethal and sublethal effects, including impacts on mortality, locomotor function, and acetylcholinesterase (AChE) activity.[1] These protocols are designed for researchers in toxicology, pharmacology, and drug development to assess the biological effects of this compound and similar compounds.
Introduction
This compound is a synthetic carbamate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects. Drosophila melanogaster is a powerful model organism for toxicological studies due to its short life cycle, well-characterized genome, and the availability of numerous genetic tools. This protocol details the procedures for evaluating the toxicity of this compound in both adult and larval stages of D. melanogaster.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, reversibly carbamoylates the serine hydroxyl group in the active site of acetylcholinesterase. This prevents acetylcholine from binding to the enzyme and being hydrolyzed. The accumulation of acetylcholine in the nervous system leads to hyperexcitability, loss of coordinated movement, and eventually paralysis.
Caption: Mechanism of this compound as a cholinesterase inhibitor.
Experimental Protocols
Materials and Reagents
-
Drosophila melanogaster (e.g., Canton-S or other wild-type strain)
-
Standard Drosophila medium
-
This compound (analytical grade)
-
Solvent for this compound (e.g., acetone or ethanol)
-
Sucrose
-
Distilled water
-
Vials for fly culture and exposure
-
Micropipettes
-
Acetylcholinesterase (AChE) activity assay kit
-
Phosphate buffered saline (PBS)
-
Homogenizer
-
Spectrophotometer
Acute Toxicity Bioassay (Adult Flies)
This protocol determines the median lethal concentration (LC50) of this compound in adult flies using a feeding assay.
Experimental Workflow
Caption: Workflow for the adult acute toxicity bioassay.
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions in a 5% sucrose solution. A suggested starting range, based on the toxicity of other carbamate insecticides in Drosophila, is 0.1, 1, 10, 100, and 500 µg/mL.[2] A control solution should contain the same concentration of the solvent without this compound.
-
Fly Preparation: Collect adult flies (3-5 days old) and anesthetize them lightly with CO2 or by cooling.
-
Exposure: Place 20-25 flies of a single sex into a vial containing a filter paper disc saturated with 200 µL of a specific this compound dilution or the control solution.
-
Incubation: Keep the vials at a constant temperature (e.g., 25°C) and humidity.
-
Mortality Assessment: Record the number of dead flies at 24, 48, and 72 hours post-exposure. Flies that are immobile and do not respond to gentle prodding are considered dead.
-
LC50 Calculation: Use the mortality data to calculate the LC50 value using probit analysis or other appropriate statistical software.
Sublethal Effects: Negative Geotaxis Assay
This assay assesses locomotor deficits, a common sublethal effect of neurotoxic insecticides.
Procedure:
-
Exposure: Expose adult flies to sublethal concentrations of this compound (e.g., concentrations below the calculated LC50) for 24 hours as described in the acute toxicity assay.
-
Apparatus: Use a vertical glass or plastic column (e.g., a 25 cm long, 1.5 cm diameter tube) with a line marked 8 cm from the bottom.
-
Assay:
-
Transfer a group of 10-15 flies into the column and allow them to acclimatize for 5 minutes.
-
Gently tap the column to bring all flies to the bottom.
-
Record the number of flies that climb past the 8 cm mark within 10 seconds.
-
Repeat the assay 3-5 times for each group of flies, with a 1-minute rest period between trials.
-
-
Data Analysis: Calculate the percentage of flies that successfully climb for each concentration and compare it to the control group.
Acetylcholinesterase (AChE) Activity Assay
This biochemical assay directly measures the inhibition of AChE by this compound.
Procedure:
-
Exposure: Expose adult flies to various concentrations of this compound for a defined period (e.g., 24 hours).
-
Sample Preparation:
-
Homogenize the heads of 5-10 flies in cold PBS.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for the AChE activity measurement.
-
-
AChE Assay:
-
Use a commercial acetylcholinesterase activity assay kit and follow the manufacturer's instructions. These kits are typically based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces a colored product that can be measured spectrophotometrically.
-
-
Data Analysis: Calculate the AChE activity for each this compound concentration and express it as a percentage of the activity in the control group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on typical results for carbamate insecticides.
Table 1: Acute Toxicity of this compound in Adult D. melanogaster
| This compound Concentration (µg/mL) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control (Solvent only) | 0 | 2 | 5 |
| 0.1 | 5 | 10 | 15 |
| 1 | 20 | 35 | 50 |
| 10 | 60 | 85 | 95 |
| 100 | 100 | 100 | 100 |
| 500 | 100 | 100 | 100 |
Table 2: Sublethal Effects of this compound on Locomotor Activity (Negative Geotaxis)
| This compound Concentration (µg/mL) | Successful Climbers (%) |
| Control (Solvent only) | 95 |
| 0.01 | 80 |
| 0.1 | 65 |
| 1 | 30 |
Table 3: Inhibition of Acetylcholinesterase (AChE) Activity by this compound
| This compound Concentration (µg/mL) | AChE Activity (% of Control) |
| Control (Solvent only) | 100 |
| 0.01 | 85 |
| 0.1 | 50 |
| 1 | 20 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the toxicity of this compound in Drosophila melanogaster. By combining acute toxicity testing with sublethal behavioral and biochemical assays, researchers can gain a detailed understanding of the insecticide's effects. The use of Drosophila as a model system offers a rapid and cost-effective means to screen for the toxicity of novel compounds and to investigate the mechanisms of action of known toxicants.
References
Application Notes and Protocols: Pyrolan as a Positive Control in Cholinesterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. In the development of novel cholinesterase inhibitors, robust and reliable in vitro assays are essential. A critical component of these assays is the use of a well-characterized positive control to validate assay performance and normalize results.
Pyrolan (CAS No. 87-47-8), a carbamate insecticide, is a known cholinesterase inhibitor.[1][2] Like other carbamates, it acts by carbamylating the serine residue in the active site of cholinesterases, leading to a reversible inhibition of their activity.[2] Its established inhibitory properties make it a suitable candidate for use as a positive control in cholinesterase inhibition assays.
These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric cholinesterase assay based on the Ellman's method.
Mechanism of Action of this compound
This compound is a carbamate compound that functions as a reversible inhibitor of cholinesterases.[2] The mechanism involves the transfer of its dimethylcarbamoyl group to the active site serine of the enzyme, forming a transiently stable carbamylated enzyme. This covalent modification renders the enzyme inactive. The subsequent decarbamoylation and regeneration of the active enzyme are significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in effective inhibition.
Quantitative Data for Cholinesterase Inhibition
Researchers are advised to experimentally determine the IC50 values for this compound using the protocol provided below. For comparative purposes, the table below includes reported IC50 values for other well-known cholinesterase inhibitors.
| Inhibitor | Enzyme | IC50 (µM) | Reference |
| Donepezil | AChE (human) | 0.0067 | [3] |
| Rivastigmine | AChE (human) | 4.1 | |
| Galanthamine | AChE (human) | 0.35 | |
| Compound 5 | AChE (Electrophorus electricus) | 0.26 | |
| Compound 5 | BChE (equine serum) | 0.19 | |
| Carbamate 1 | BChE (human) | 0.12 | |
| Carbamate 7 | BChE (human) | 0.38 |
Note: The IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.
Experimental Protocols
The following protocol describes the use of the Ellman's method for determining cholinesterase activity and inhibition, with this compound as a positive control. This method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase. The resulting yellow product, 5-thio-2-nitrobenzoate (TNB), is measured spectrophotometrically at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (CAS 87-47-8)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
This compound Stock Solution (10 mM): Dissolve 2.45 mg of this compound in 1 mL of DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure
-
Plate Setup:
-
Blank: 170 µL of phosphate buffer.
-
Negative Control (100% Activity): 150 µL of phosphate buffer + 20 µL of enzyme solution.
-
Positive Control (this compound): 140 µL of phosphate buffer + 10 µL of this compound working solution + 20 µL of enzyme solution.
-
Test Compound: 140 µL of phosphate buffer + 10 µL of test compound solution + 20 µL of enzyme solution.
-
-
Pre-incubation: Add the respective components (buffer, this compound/test compound, enzyme) to the wells of a 96-well plate. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of DTNB solution to all wells, followed by the addition of 20 µL of ATCI solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.
Data Analysis
-
Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔA/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the negative control.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic synapse illustrating acetylcholine synthesis, release, receptor binding, and hydrolysis by AChE, which is inhibited by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: A step-by-step workflow for the cholinesterase inhibition assay using this compound as a positive control.
Logical Relationship of Ellman's Assay
Caption: The logical relationship of the components in the Ellman's assay for cholinesterase activity measurement.
References
Application Notes and Protocols for High-Throughput Screening of Pyrolan Analogs for Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolan, a carbamate insecticide, exerts its insecticidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The development of novel this compound analogs with improved efficacy, selectivity, and environmental safety profiles is of significant interest in agrochemical research. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of such analogs to identify promising lead compounds.
These application notes provide detailed protocols for both biochemical and whole-organism HTS assays to assess the insecticidal activity of this compound analogs.
I. Biochemical High-Throughput Screening: Acetylcholinesterase Inhibition Assay
This assay quantitatively measures the ability of this compound analogs to inhibit the activity of acetylcholinesterase. The most common and cost-effective method for this is the Ellman's assay.[1]
Principle
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. In the presence of an inhibitor like a this compound analog, the rate of the reaction decreases.
Experimental Protocol
Materials and Reagents:
-
96- or 384-well microplates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader with absorbance detection at 412 nm
-
Acetylcholinesterase (AChE) from a relevant insect source (e.g., electric eel, housefly head)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (as a positive control)
-
Library of this compound analogs dissolved in a suitable solvent (e.g., DMSO)
Assay Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 1 µL) of each this compound analog from the library into the wells of the microplate.
-
Include wells with a positive control (this compound at a known inhibitory concentration) and a negative control (solvent only).
-
-
Enzyme Addition:
-
Prepare a working solution of AChE in phosphate buffer.
-
Add the AChE solution to all wells of the microplate.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a working solution of ATCI and DTNB in phosphate buffer.
-
Add the substrate/DTNB solution to all wells to initiate the reaction.
-
Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound analog using the following formula: % Inhibition = [1 - (V_compound / V_negative_control)] * 100
-
For compounds showing significant inhibition, a dose-response curve should be generated by testing a range of concentrations.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) for each active analog.
Signaling Pathway Diagram
Caption: Acetylcholinesterase (AChE) Inhibition by a this compound Analog.
II. Whole-Organism High-Throughput Screening
This approach assesses the toxicity of this compound analogs directly on whole insects. This provides a more biologically relevant measure of insecticidal activity, as it accounts for factors such as cuticle penetration, metabolism, and target site accessibility. Model insects commonly used for HTS include the fruit fly (Drosophila melanogaster) and larvae of agricultural pests like the fall armyworm (Spodoptera frugiperda).
Experimental Protocol (using Drosophila melanogaster)
Materials and Reagents:
-
96-well plates
-
Adult Drosophila melanogaster (3-5 days old)
-
Fly food medium (standard cornmeal-yeast-agar diet)
-
Library of this compound analogs dissolved in a suitable solvent (e.g., acetone or ethanol) mixed with a feeding solution (e.g., 5% sucrose)
-
Automated liquid handling system or multichannel pipette
-
Incubator with controlled temperature and humidity
-
Stereomicroscope or automated imaging system for mortality assessment
Assay Procedure:
-
Diet Preparation and Compound Addition:
-
Prepare the fly food medium and dispense it into the wells of the 96-well plates.
-
Once the food has solidified, add a small volume of the this compound analog solution to the surface of the food in each well.
-
Include positive control wells (a known insecticide) and negative control wells (solvent in sucrose solution).
-
Allow the solvent to evaporate completely.
-
-
Insect Transfer:
-
Anesthetize the adult flies (e.g., with CO2 or by cooling).
-
Transfer a set number of flies (e.g., 5-10) into each well of the 96-well plate.
-
Seal the plates with a breathable membrane to prevent flies from escaping.
-
-
Incubation and Mortality Assessment:
-
Incubate the plates under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Assess mortality at specific time points (e.g., 24, 48, and 72 hours) by observing the number of dead flies in each well. A fly is considered dead if it is immobile after gentle tapping of the plate.
-
Data Analysis:
-
Calculate the percentage mortality for each this compound analog at each time point.
-
For active compounds, conduct dose-response studies with a range of concentrations to determine the LC50 (lethal concentration that kills 50% of the test population).
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow for Insecticidal Activity.
III. Data Presentation
Quantitative data from HTS should be summarized in a clear and structured format to facilitate the comparison of this compound analogs. The following tables are examples of how to present data from both the biochemical and whole-organism screens.
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs
| Compound ID | Structure/Modification | AChE Inhibition (%) @ 10 µM | IC50 (µM) |
| This compound | (Reference) | 95.2 ± 2.1 | 0.85 |
| Analog-001 | R1 = -CH3, R2 = -H | 88.5 ± 3.5 | 1.23 |
| Analog-002 | R1 = -C2H5, R2 = -H | 92.1 ± 1.8 | 0.98 |
| Analog-003 | R1 = -CH3, R2 = -Cl | 75.3 ± 4.2 | 5.67 |
| ... | ... | ... | ... |
Data are presented as mean ± standard deviation.
Table 2: Insecticidal Activity of this compound Analogs against Drosophila melanogaster
| Compound ID | Mortality (%) @ 100 µg/cm² (48h) | LC50 (µg/cm²) |
| This compound | 98.1 ± 1.5 | 12.5 |
| Analog-001 | 90.3 ± 4.1 | 25.8 |
| Analog-002 | 96.7 ± 2.3 | 15.1 |
| Analog-003 | 65.2 ± 5.8 | 88.4 |
| ... | ... | ... |
Data are presented as mean ± standard deviation.
IV. Logical Relationship Diagram
The following diagram illustrates the logical progression from initial screening to lead candidate selection.
Caption: Logical Flow from HTS to Lead Candidate Identification.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Pyrolan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the detection and quantification of Pyrolan, a carbamate insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with the chemical name 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate, is a thermally labile compound, and this protocol is optimized for its analysis. The methodology covers sample preparation from various matrices, detailed GC-MS instrument parameters, and data analysis procedures, including the predicted fragmentation pattern of this compound. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a carbamate insecticide identified by the CAS number 87-47-8.[1][2][3][4][5] Its chemical formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . It is a crystalline solid with a melting point of 50°C and is soluble in water and fats. Due to its use as a pesticide, there is a need for robust and sensitive analytical methods for its detection in various environmental and biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While carbamates are known to be thermally labile, GC-MS can be successfully employed for their analysis with careful optimization of the instrumental conditions, particularly the injector temperature, to prevent degradation. This application note provides a comprehensive protocol for the direct GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from various food and environmental matrices.
2.1.1. QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)
-
Homogenization: Homogenize 10-15 g of the solid sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
2.1.2. Liquid-Liquid Extraction for Aqueous Matrices (e.g., Water)
-
Extraction:
-
To 100 mL of the water sample in a separatory funnel, add 30 mL of dichloromethane.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C (optimized to minimize thermal degradation) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 6 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 250°C |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Mass Spectrum and Fragmentation Pattern of this compound
Predicted Fragmentation Pathway:
-
Initial Ionization: The electron beam removes an electron from the this compound molecule to form the molecular ion, M⁺, at m/z 245.
-
Alpha Cleavage: The bond between the pyrazole ring and the carbamate group is a likely site for cleavage. This could lead to the formation of a dimethylcarbamoyl cation [O=C=N(CH₃)₂]⁺ at m/z 72.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not immediately obvious, rearrangements involving the phenyl and pyrazole rings are possible, leading to characteristic fragment ions.
-
Loss of Dimethyl Isocyanate: A common fragmentation pathway for dimethylcarbamates is the loss of dimethyl isocyanate (CH₃)₂NCO (71 u), leading to a fragment ion at m/z 174, which would correspond to the 3-methyl-1-phenyl-1H-pyrazol-5-ol radical cation.
-
Further Fragmentation: The fragment at m/z 174 could further fragment, losing a methyl group to give a fragment at m/z 159, or undergoing ring cleavage. The phenyl group could lead to a fragment at m/z 77.
Key Predicted Fragment Ions for SIM Analysis:
-
m/z 245 (Molecular Ion): For confirmation of the molecular weight.
-
m/z 174: A likely major fragment from the loss of dimethyl isocyanate.
-
m/z 72: The dimethylcarbamoyl cation.
-
m/z 77: The phenyl cation.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using this compound standards of known concentrations. The method of external standards is commonly used.
Table 1: Example Calibration Data for this compound Analysis
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
| 100 | 1,510,000 |
| R² | 0.9995 |
Table 2: Method Validation Data for this compound in Spiked Water Samples
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=5) | LOD (ng/mL) | LOQ (ng/mL) |
| 5 | 95.2 | 4.8 | 0.5 | 1.5 |
| 50 | 98.1 | 3.2 | ||
| 100 | 99.5 | 2.5 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation
Visualizations
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of the carbamate insecticide this compound. The protocol includes comprehensive steps for sample preparation using the QuEChERS method for solid matrices and liquid-liquid extraction for aqueous samples. The optimized GC-MS parameters are provided to ensure reliable analysis while minimizing the thermal degradation of the analyte. The predicted fragmentation pattern and key fragment ions for selected ion monitoring offer a solid basis for both qualitative identification and quantitative analysis. The presented quantitative data demonstrates the method's suitability for trace-level analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jeol.com [jeol.com]
- 3. jeol.com [jeol.com]
- 4. [Determination of ten pesticides of pyrazoles and pyrroles in tea by accelerated solvent extraction coupled with gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC [manu61.magtech.com.cn]
Preparation of Pyrolan Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolan is a carbamate insecticide that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mode of action leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] Due to its neurotoxic properties, this compound is a compound of interest in toxicological and neurological research.[3] Accurate and reproducible in vitro studies are crucial for understanding its mechanisms of action and potential therapeutic or toxic effects. A critical first step in these studies is the correct preparation of stock solutions. This document provides detailed protocols and application notes for the preparation and use of this compound in in vitro settings.
Physicochemical Properties and Solubility
A thorough understanding of this compound's physical and chemical properties is essential for proper handling and stock solution preparation.
| Property | Value | Source(s) |
| Chemical Name | 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate | [4] |
| CAS Number | 87-47-8 | [5] |
| Molecular Formula | C13H15N3O2 | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water, fats, and Dimethyl Sulfoxide (DMSO). |
Preparation of this compound Stock Solutions
The following protocols detail the preparation of this compound stock solutions for use in various in vitro assays. It is recommended to use a high-purity grade of this compound for research applications.
Protocol 1: High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 100 mM stock solution, weigh 24.53 mg of this compound.
-
Solubilization: Transfer the weighed this compound into a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration. For a 100 mM stock solution with 24.53 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid overheating.
-
Sterilization: For cell-based assays, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: Aqueous Stock Solution
Given that this compound is reported to be water-soluble, an aqueous stock solution can be prepared. However, the stability of carbamates in aqueous solutions can be pH and temperature-dependent. Therefore, it is recommended to prepare fresh aqueous solutions before each experiment.
Materials:
-
This compound (crystalline solid)
-
Sterile, distilled, deionized water or phosphate-buffered saline (PBS)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solubilization: Transfer the this compound to a sterile vial and add the required volume of sterile water or PBS.
-
Dissolution: Vortex until fully dissolved.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods unless stability has been verified.
Experimental Protocols
Below are generalized protocols for common in vitro assays where this compound stock solutions would be utilized.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to measure AChE activity and its inhibition.
Workflow for AChE Inhibition Assay
Caption: Workflow for a typical AChE inhibition assay.
Procedure:
-
Prepare Working Solutions: From your this compound stock solution, prepare a series of dilutions in the assay buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound dilutions. Include a positive control (another known AChE inhibitor) and a negative vehicle control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare dilutions of this compound in cell culture medium from your stock solution. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, which then continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors. This overstimulation can lead to a cascade of downstream cellular events, ultimately resulting in neurotoxicity.
Simplified Acetylcholinesterase Inhibition Pathway
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Some aspects of porphyrin neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Application Techniques for Pyrolan in Crop Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolan, a carbamate insecticide, has historically been used in crop protection for the control of various insect pests.[1] As a member of the carbamate class of pesticides, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[2][3][4] This document provides detailed application notes and protocols relevant to the field use of this compound for research and development purposes. Due to the historical nature of this compound, specific field application data is limited in readily available literature. Therefore, where specific data for this compound is unavailable, representative data and protocols for similar carbamate insecticides are provided for illustrative purposes, with appropriate notations.
Mode of Action
This compound, with the chemical name 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, functions as a cholinesterase inhibitor.[1] In the insect nervous system, the neurotransmitter acetylcholine (ACh) is responsible for transmitting nerve impulses across cholinergic synapses. After transmission, ACh is broken down by the enzyme acetylcholinesterase (AChE) to terminate the signal. This compound binds to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nerve fibers, which results in restlessness, hyperexcitability, tremors, convulsions, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates like this compound is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.
Target Pests and Crops
Historically, carbamate insecticides have been used to control a broad spectrum of chewing and sucking insect pests in various agricultural settings. While specific target pests for this compound are not extensively documented in recent literature, based on the activity of similar carbamates, it would likely be effective against pests such as aphids, leafhoppers, and certain beetle and caterpillar species. Crops that have historically been treated with carbamates include cotton, fruit trees, and vegetables.
Data Presentation: Application Rates and Efficacy (Illustrative)
Table 1: Illustrative Foliar Application Rates for this compound on Cotton
| Target Pest | Application Rate (Active Ingredient) | Application Volume | Notes |
| Cotton Aphid (Aphis gossypii) | 0.25 - 0.5 kg a.i./ha | 200 - 400 L/ha | Apply when aphid populations begin to build. Ensure thorough coverage of foliage. |
| Tarnished Plant Bug (Lygus lineolaris) | 0.4 - 0.75 kg a.i./ha | 200 - 400 L/ha | Application timing is critical and should be based on scouting and economic thresholds. |
| Bollworm (Helicoverpa zea) | 0.5 - 1.0 kg a.i./ha | 300 - 500 L/ha | Target early instar larvae for best results. Higher rates may be needed for heavy infestations. |
Table 2: Illustrative Foliar Application Rates for this compound on Fruit Trees (e.g., Apples, Peaches)
| Target Pest | Application Rate (Active Ingredient) | Application Volume | Notes |
| Green Peach Aphid (Myzus persicae) | 0.3 - 0.6 kg a.i./ha | 800 - 1500 L/ha | Apply as a full coverage spray. Timing can be critical, often post-bloom. |
| Codling Moth (Cydia pomonella) | 0.5 - 1.0 kg a.i./ha | 1000 - 2000 L/ha | Multiple applications may be necessary based on pest lifecycle and monitoring. |
| Leafrollers | 0.4 - 0.8 kg a.i./ha | 800 - 1500 L/ha | Apply when larvae are young and actively feeding. |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments related to the field application of insecticides like this compound.
Protocol for Efficacy Evaluation Against Aphids
Objective: To determine the efficacy of this compound in controlling aphid populations on a selected crop.
Materials:
-
This compound formulation of known concentration
-
Test crop (e.g., cotton, bell peppers) infested with a known aphid species (e.g., Aphis gossypii)
-
Pressurized spray equipment (e.g., backpack sprayer)
-
Water
-
Adjuvant (if recommended)
-
Randomized complete block design with a minimum of 4 replicates
-
Plot size appropriate for the crop and application method
-
Data collection sheets, hand lens, or other counting aids
Methodology:
-
Plot Establishment: Establish experimental plots in a field with a uniform and sufficient aphid infestation.
-
Treatment Preparation: Prepare the this compound spray solution at the desired concentrations (e.g., 0.25, 0.5, and 1.0 kg a.i./ha) in water. Include a water-only control and a positive control with a standard commercial insecticide.
-
Application: Apply the treatments to the designated plots using a calibrated sprayer to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Pre-treatment count: Before application, count the number of aphids on a predetermined number of leaves or plant parts per plot.
-
Post-treatment counts: At set intervals (e.g., 24, 48, 72 hours, and 7 days) after application, repeat the aphid counts on the same or similar plant parts.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment, correcting for natural mortality in the control plots using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 where n is the number of insects, T is the treated plot, and C is the control plot.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol for Phytotoxicity Assessment
Objective: To evaluate the potential for this compound to cause phytotoxic effects on the target crop.
Materials:
-
This compound formulation
-
Healthy, young plants of the target crop
-
Spray equipment
-
Greenhouse or controlled environment facility
-
Rating scale for phytotoxicity assessment
Methodology:
-
Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target crop.
-
Treatment Application: Apply this compound at 1x and 2x the proposed field application rate. Include a water-only control. Ensure complete and uniform coverage of the foliage.
-
Observation:
-
Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
Symptoms to look for include: leaf burn, chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.
-
-
Rating:
-
Use a rating scale (e.g., 0 = no injury, 1 = slight spotting, 2 = moderate spotting and/or some necrosis, 3 = severe spotting and necrosis, 4 = plant death) to quantify the level of phytotoxicity.
-
-
Data Analysis: Analyze the rating data to determine if there are significant differences in phytotoxicity between the treatments and the control.
Protocol for Residue Analysis in Plant Material
Objective: To determine the concentration of this compound residues in a treated crop over time.
Materials:
-
This compound-treated crop samples
-
Analytical standards of this compound
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector (e.g., mass spectrometer - MS)
-
Appropriate solvents (e.g., acetonitrile, hexane)
Methodology:
-
Sample Collection: Collect samples of the treated crop (e.g., leaves, fruit) at various time points after the final application of this compound (e.g., 0, 1, 3, 7, 14, and 21 days).
-
Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize a known weight of the plant material.
-
Extract the homogenized sample with an organic solvent (e.g., acetonitrile).
-
Add salts to induce phase separation.
-
Centrifuge the sample to separate the layers.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
-
-
Analysis:
-
Inject an aliquot of the final extract into the HPLC-MS/MS or GC-MS system.
-
Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from analytical standards.
-
-
Data Reporting: Report the residue levels in mg/kg (ppm) for each time point. This data is crucial for establishing pre-harvest intervals (PHIs).
Mandatory Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for a this compound field efficacy trial.
References
Application Notes and Protocols for Pyrolan as a Tool Compound in Cholinergic System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrolan
This compound, chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a carbamate insecticide that functions as a cholinesterase inhibitor. Its mechanism of action involves the reversible carbamoylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Due to this property, this compound serves as a valuable tool compound for in vitro and in vivo studies of the cholinergic nervous system, neurotoxicity, and the development of potential therapeutics for cholinergic-related disorders.
Mechanism of Action
This compound, like other carbamate insecticides, is a pseudo-irreversible inhibitor of cholinesterases. The inhibition process involves two main steps:
-
Formation of a Reversible Complex: this compound first binds to the active site of the cholinesterase enzyme to form a reversible Michaelis-Menten-like complex.
-
Carbamoylation: The enzyme's active site serine residue attacks the carbamoyl group of this compound, forming a carbamoylated enzyme. This covalent modification renders the enzyme inactive.
Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamoylated enzyme can undergo spontaneous hydrolysis, allowing the enzyme to regenerate. The rate of this decarbamoylation is significantly slower than the deacetylation of the acetylated enzyme formed during the hydrolysis of acetylcholine. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine at cholinergic synapses.
Diagram of Cholinergic Synapse and this compound's Action
In Vivo Efficacy of Pyrolan: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolan is a carbamate insecticide.[1][2] Carbamate pesticides are derived from carbamic acid and function by inhibiting cholinesterase, an essential enzyme in the nervous system of insects.[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound and other carbamate insecticides against specific insect pests. Due to the limited availability of specific in vivo efficacy data for this compound in the public domain, the following protocols and data tables are based on established methodologies for testing carbamate insecticides against representative insect pests.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, targets the acetylcholinesterase (AChE) enzyme within the insect's nervous system. In a healthy insect, AChE is responsible for breaking down acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. This compound carbamylates the active site of AChE, rendering it unable to hydrolyze ACh. This leads to a buildup of ACh in the synapse, causing persistent depolarization of the postsynaptic membrane. The resulting hyperexcitation of the nervous system manifests as tremors, paralysis, and eventual death of the insect.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrolan Concentration for Effective Pest Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrolan for pest control experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to facilitate effective and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known by its chemical name 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, is a carbamate insecticide.[1][2] Like other carbamate pesticides, it functions as a cholinesterase inhibitor, specifically targeting the enzyme acetylcholinesterase (AChE).[2] By reversibly inhibiting AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft of nerve cells.[2] This accumulation results in continuous nerve stimulation, leading to hyper-excitation of the insect's nervous system, paralysis, and eventual death.[2]
Q2: What are the main applications of this compound?
A2: this compound is used as an insecticide in various settings, including homes, gardens, and agriculture.
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a crystalline solid with a melting point of 50°C. It is soluble in water and incompatible with strong acids and bases.
Q4: Is this compound stable in solution?
A4: As a carbamate ester, this compound is susceptible to hydrolysis, especially in alkaline conditions (high pH). For experimental purposes, it is recommended to prepare fresh solutions and use buffered solutions at a neutral or slightly acidic pH to ensure stability. The stability of the solution can also be affected by temperature and exposure to light.
Data Presentation
Table 1: Toxicity of this compound to Mammals
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 62 mg/kg |
Table 2: Experimentally Determined LC50 Values of this compound for Various Insect Pests
| Insect Species | Life Stage | Bioassay Method | LC50 Value (e.g., µg/cm², ppm) | Exposure Time (hours) |
| Musca domestica (Housefly) | Adult | Topical Application | Data to be determined | 24 |
| Aedes aegypti (Mosquito) | Larva | Larval Bioassay | Data to be determined | 24 |
| Myzus persicae (Aphid) | Nymph/Adult | Leaf-Dip Bioassay | Data to be determined | 48 |
Table 3: Experimentally Determined IC50 Value of this compound for Acetylcholinesterase (AChE) Inhibition
| Enzyme Source (e.g., Insect Species, Purified Enzyme) | IC50 Value (e.g., µM) |
| Musca domestica head homogenate | Data to be determined |
| Purified electric eel AChE | Data to be determined |
Experimental Protocols
Protocol for Determining LC50 of this compound using Topical Application (for Houseflies)
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Microsyringe or microapplicator
-
Adult houseflies (Musca domestica) of a susceptible strain
-
Holding cages with food and water
-
CO₂ or cold anesthesia setup
-
Glass vials or petri dishes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of dilutions to create a range of concentrations. A control solution of acetone alone should also be prepared.
-
Insect Handling: Anesthetize adult houseflies (2-4 days old) using CO₂ or by placing them on a cold surface.
-
Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 0.5-1 µL) of each this compound dilution to the dorsal thorax of each anesthetized fly. Apply the same volume of acetone to the control group. Treat at least 3 replicates of 10-20 flies for each concentration and the control.
-
Observation: Place the treated flies in holding cages with access to food and water.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show only slight twitching when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
Materials:
-
This compound
-
Source of AChE (e.g., insect head homogenate, purified enzyme)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a homogenate of insect heads (e.g., houseflies) in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme source. The protein concentration of the supernatant should be determined.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to obtain a range of concentrations.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add a specific volume of phosphate buffer to each well.
-
Add the this compound solution at different concentrations to the test wells. Add buffer or the solvent control to the control wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI and DTNB solution to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
Troubleshooting Guides
Troubleshooting for Insecticide Bioassays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High control mortality (>20%) | 1. Unhealthy or stressed insects. 2. Contamination of equipment or reagents. 3. Improper handling of insects (e.g., prolonged anesthesia). 4. Unsuitable environmental conditions (temperature, humidity). | 1. Use healthy, age-matched insects from a robust colony. 2. Thoroughly clean all glassware and equipment. Use fresh, high-purity solvents. 3. Minimize the duration of anesthesia. 4. Maintain optimal temperature and humidity in the holding cages. |
| Inconsistent results between replicates | 1. Inaccurate dilutions of this compound. 2. Inconsistent application of the insecticide. 3. Variation in insect size or age. 4. Uneven environmental conditions across replicates. | 1. Carefully prepare serial dilutions and vortex between each dilution. 2. Ensure the microapplicator is calibrated and delivering a consistent volume. Apply to the same location on each insect. 3. Use insects of a uniform size and age. 4. Keep all replicates under the same environmental conditions. |
| No or very low mortality even at high concentrations | 1. Inactive this compound (degradation). 2. Insecticide resistance in the test population. 3. Insufficient exposure time. 4. Incorrect bioassay method for the target pest. | 1. Use a fresh batch of this compound. Prepare solutions fresh before each experiment. Check the pH of your solutions. 2. Test a known susceptible insect strain to confirm the activity of your this compound stock. 3. Increase the observation period (e.g., 72 hours). 4. Ensure the chosen bioassay method is appropriate for the insect's biology and the insecticide's mode of action. |
Troubleshooting for AChE Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in blank wells | 1. Spontaneous hydrolysis of the substrate (ATCI). 2. Contamination of reagents. | 1. Prepare fresh substrate solution before each experiment. 2. Use high-purity reagents and water. |
| Low enzyme activity in control wells | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH. 3. Presence of inhibitors in the enzyme preparation. | 1. Store enzyme preparations at -80°C and avoid repeated freeze-thaw cycles. 2. Ensure the buffer pH is optimal for AChE activity (typically around 7.4-8.0). 3. Prepare a fresh enzyme homogenate. |
| Precipitation in wells | 1. Low solubility of this compound at higher concentrations. 2. Interaction between this compound and other assay components. | 1. Check the solubility of this compound in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (e.g., <1%) to avoid affecting enzyme activity. 2. Run a control with this compound and all assay components except the enzyme to check for precipitation. |
| Inconsistent IC50 values | 1. Inaccurate pipetting. 2. Fluctuation in temperature during the assay. 3. Degradation of this compound in the assay buffer. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or incubator. 3. Prepare this compound dilutions immediately before use. |
Visualizations
Caption: Mechanism of this compound action as a cholinesterase inhibitor.
Caption: General workflow for determining the LC50 of this compound.
References
Troubleshooting Pyrolan instability in aqueous solutions
Welcome to the Technical Support Center for Pyrolan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions and to troubleshoot potential issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: this compound, a carbamate ester, is known to be unstable in aqueous solutions, primarily due to hydrolysis of the carbamate ester bond. The rate of this degradation is highly dependent on the pH and temperature of the solution. Alkaline conditions (pH > 7) significantly accelerate the hydrolysis, leading to a loss of the active compound.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation of this compound in water is expected to occur through the hydrolysis of the dimethylcarbamate ester linkage. This process will likely yield 3-methyl-1-phenyl-5-pyrazolone and dimethylcarbamic acid. The dimethylcarbamic acid is unstable and is expected to further decompose into dimethylamine and carbon dioxide.
Q3: At what pH should I prepare my this compound stock solutions to maximize stability?
A3: To maximize stability, this compound solutions should be prepared in a slightly acidic to neutral buffer (pH 5-7). Carbamates, in general, exhibit greater stability in acidic conditions and are susceptible to base-catalyzed hydrolysis in alkaline environments.[1][2][3][4][5] For example, the related carbamate insecticide carbaryl has a half-life of 1600 days at pH 5, which decreases to 12.1 days at pH 7 and only 3.2 hours at pH 9.
Q4: Can I store my aqueous this compound solutions for later use?
A4: It is highly recommended to prepare fresh aqueous solutions of this compound immediately before each experiment. If short-term storage is unavoidable, solutions should be kept at 4°C in a tightly sealed container and in a slightly acidic buffer (pH 5-6) to minimize degradation. Long-term storage of aqueous solutions is not recommended due to the inherent instability of the compound.
Q5: I am not observing the expected level of acetylcholinesterase (AChE) inhibition in my assay. What are some potential reasons?
A5: There are several potential reasons for lower-than-expected AChE inhibition:
-
This compound Degradation: As discussed, if your solution has been prepared in an alkaline buffer or stored for an extended period, the concentration of active this compound may have decreased significantly.
-
Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower final concentration in the assay.
-
Assay Conditions: The pH, temperature, and incubation time of your assay can all affect enzyme activity and inhibitor binding. Ensure these parameters are optimized and consistent.
-
Reagent Quality: The activity of the AChE enzyme and the integrity of the substrate (e.g., acetylthiocholine) and chromogen (e.g., DTNB) are critical for a successful assay.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in AChE inhibition assays.
This is a common challenge that can arise from several factors. Follow this logical troubleshooting workflow to identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent AChE assay results.
Issue 2: Precipitate formation in the this compound stock solution.
While this compound is water-soluble, high concentrations or the use of certain buffers can lead to precipitation.
-
Solution: Try preparing a lower concentration stock solution. If using a buffer, ensure all components are fully dissolved before adding this compound. Gentle warming and sonication may help to redissolve the precipitate, but be mindful that elevated temperatures can accelerate degradation.
Data Presentation
| pH | Half-life of Carbaryl |
| 5.0 | 1600 days |
| 7.0 | 12.1 days |
| 9.0 | 3.2 hours |
| (Data sourced from the National Pesticide Information Center) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability for use in biological assays.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.0.
-
Weighing this compound: Accurately weigh the required amount of this compound solid.
-
Dissolution: Dissolve the weighed this compound in a small amount of DMSO before diluting with the pH 6.0 phosphate buffer to the final desired concentration. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB stock solution in the assay buffer.
-
Prepare a 14-15 mM ATCI stock solution in deionized water (prepare fresh).
-
Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically but is typically around 0.1-0.25 U/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the AChE working solution to each well (except for the blank).
-
Add 10 µL of your this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.
-
Initiate the reaction by adding 180 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the AChE inhibition assay.
Signaling Pathway
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, which results in overstimulation of cholinergic receptors.
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 3. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Pyrolan Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pyrolan residues in various sample types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis important?
This compound is a carbamate insecticide used to protect crops from various pests.[1][2] Like other carbamate pesticides, it functions by inhibiting the enzyme acetylcholinesterase.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety. Accurate and reliable analysis of this compound residues is therefore crucial for monitoring compliance with these regulations and ensuring food safety.
Q2: What are matrix effects and how do they affect this compound analysis?
Matrix effects are a common challenge in the analysis of pesticide residues, including this compound, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects are caused by co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars in a fruit sample) that can either suppress or enhance the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This can lead to inaccurate quantification, either underestimating or overestimating the actual residue level.[3]
Q3: What are the common analytical techniques for this compound residue analysis?
Due to its chemical properties as a carbamate, this compound is most commonly analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are essential for detecting low residue levels in complex matrices. Gas Chromatography (GC) is generally less suitable for carbamates like this compound due to their thermal instability, which can lead to degradation in the hot injector port.
Q4: How can I minimize matrix effects during sample preparation for this compound analysis?
A robust sample preparation method is the first and most critical step in mitigating matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues, including carbamates, from various food matrices.[4] The QuEChERS procedure involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
Q5: What are the key considerations for the stability of this compound during analysis?
Carbamate pesticides can be susceptible to degradation under certain conditions. It is crucial to consider the following to ensure the stability of this compound throughout the analytical process:
-
pH: Carbamates can be unstable in basic conditions. Using buffered QuEChERS methods can help maintain a stable pH during extraction.
-
Temperature: Samples and standards should be stored at low temperatures (e.g., -20°C) to minimize degradation. Studies on other carbamates have shown significant instability at room temperature and even at 4°C over time.
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Solvent: this compound is soluble in polar organic solvents like acetone. The choice of solvent for standards and sample extracts should be evaluated for potential degradation over time.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and other carbamate pesticides.
| Problem | Possible Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte Degradation: this compound may have degraded in the sample or standard solution. | Prepare fresh standards and re-extract samples. Ensure proper storage conditions (low temperature, protection from light). Evaluate the stability of this compound in your specific matrix and solvent. |
| Inefficient Ionization: Suboptimal mass spectrometer source conditions. | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| Matrix Suppression: Co-eluting matrix components are suppressing the this compound signal. | Improve sample cleanup by using a different d-SPE sorbent combination in the QuEChERS method. Dilute the final extract to reduce the concentration of matrix components. | |
| High Analyte Signal (Enhancement) | Matrix Enhancement: Co-eluting matrix components are enhancing the this compound signal. | Use matrix-matched calibration standards to compensate for the enhancement effect. Alternatively, improve sample cleanup to remove the enhancing components. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Active Sites in the LC System: Interaction of the analyte with active sites on the column or in the flow path. | Use a column with end-capping or a different stationary phase. Ensure all connections are properly made to avoid dead volumes. |
| Injection Solvent Mismatch: The solvent used to dissolve the final extract is much stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase. | |
| Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample extract or reduce the injection volume. | |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous Sample: The initial sample was not properly homogenized. | Ensure thorough homogenization of the sample before taking a subsample for extraction. |
| Variable Matrix Effects: The matrix composition varies significantly between samples. | If possible, group similar matrices for analysis. Employ isotopically labeled internal standards to correct for variations. | |
| Instrument Instability: Fluctuations in LC pressure or MS sensitivity. | Perform system suitability tests before each analytical run. Check for leaks in the LC system and ensure the MS is properly calibrated and tuned. |
Experimental Protocols
Generic QuEChERS Method for this compound Residue Analysis in Vegetable Matrices
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the vegetable sample (e.g., 1 kg).
-
Chop and homogenize the sample using a high-speed blender until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents. For many vegetable matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For matrices with high pigment content, such as spinach, the addition of Graphitized Carbon Black (GCB) may be necessary.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected for LC-MS/MS analysis or can be evaporated and reconstituted in a suitable solvent (e.g., methanol/water) if further concentration is needed.
Quantitative Data Summary
Specific method validation data for this compound is not widely available in the reviewed literature. However, the following table presents representative recovery and matrix effect data for other carbamate pesticides in various food matrices, which can serve as an indication of the expected performance of a validated method.
| Carbamate Pesticide | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Matrix Effect (%) | Reference |
| Carbofuran | Pak Choi | 20 | 98.5 | -1.5 | |
| Chinese Celery | 20 | 96.5 | -3.5 | ||
| Loofah | 20 | 98.3 | -1.7 | ||
| Eggplant | 20 | 99.1 | -0.9 | ||
| Cowpea | 20 | 95.7 | -4.3 | ||
| Apple | 20 | 96.2 | -3.8 | ||
| Mushroom | 20 | 96.6 | -3.4 | ||
| Tea | 20 | 97.6 | -2.4 | ||
| Aldicarb-sulfoxide | Pak Choi | 20 | 98.6 | -1.4 | |
| Chinese Celery | 20 | 98.5 | -1.5 | ||
| Loofah | 20 | 96.3 | -3.7 | ||
| Eggplant | 20 | 98.8 | -1.2 | ||
| Cowpea | 20 | 96.0 | -4.0 | ||
| Apple | 20 | 95.4 | -4.6 | ||
| Mushroom | 20 | 96.6 | -3.4 | ||
| Tea | 20 | 97.6 | -2.4 |
Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Improving the Solubility of Pyrolan for Experimental Assays
Welcome to the technical support center for Pyrolan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental use of this compound, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carbamate insecticide that functions as a cholinesterase inhibitor.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of acetylcholine receptors.[1]
Q2: In which solvents is this compound soluble?
Q3: What is the recommended method for preparing a this compound stock solution for experimental assays?
For most cell-based and enzymatic assays, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the desired final concentration in the aqueous assay buffer or cell culture medium.
Q4: What is the maximum permissible concentration of DMSO in a typical cell-based or enzymatic assay?
To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the assay should be kept as low as possible, typically well below 1%. For sensitive assays, a final DMSO concentration of 0.1% to 0.5% is often recommended. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: How should this compound stock solutions be stored?
To ensure the stability and longevity of your this compound stock solution, it is best to store it in tightly sealed vials at -20°C or -80°C. For compounds dissolved in volatile solvents like DMSO, storing in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles and solvent evaporation, which can alter the concentration over time.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may face when dissolving this compound for their experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in aqueous buffer. | This compound has limited solubility directly in aqueous solutions at high concentrations. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| A precipitate forms after diluting the DMSO stock solution into the aqueous assay buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small amount of DMSO. This is known as "crashing out." | - Decrease the final concentration of this compound: Your target concentration may be too high for the aqueous environment. - Increase the final percentage of DMSO slightly: Be cautious not to exceed a concentration that affects your assay (typically <1%). - Gentle warming and vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help to redissolve small amounts of precipitate. However, prolonged heating is not recommended as it may affect the stability of the compound. - Sonication: Use a sonicator bath for short intervals to aid in the dissolution of the precipitate. |
| Inconsistent results are observed between experiments using the same stock solution. | The stock solution may not be stable over time, or its concentration may have changed due to solvent evaporation or degradation. Carbamates can be susceptible to hydrolysis, especially in non-neutral pH conditions. | - Prepare fresh stock solutions regularly. - Store stock solutions in small, single-use aliquots at -20°C or -80°C. - Ensure the pH of your final assay buffer is compatible with the stability of this compound. For carbamates, neutral to slightly acidic conditions are generally preferred to minimize hydrolysis. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 245.28 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.45 mg of this compound powder into the tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there is no undissolved particulate matter.
-
This will result in a 10 mM stock solution.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a general outline for a colorimetric assay to measure the inhibition of AChE by this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of DTNB in the assay buffer.
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Prepare a solution of ATCI in deionized water. This should be made fresh.
-
Prepare serial dilutions of your this compound stock solution in the assay buffer to create a range of test concentrations. Remember to include a vehicle control (DMSO in assay buffer).
-
-
Assay Setup (in a 96-well plate):
-
Add a small volume (e.g., 20 µL) of your this compound dilutions or vehicle control to the appropriate wells.
-
Add the AChE working solution to all wells except for the blank.
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Add the DTNB solution to all wells.
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Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the ATCI substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
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Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.
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Determine the percent inhibition for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity).
-
Visualizations
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions for experimental assays.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
References
Technical Support Center: Minimizing Pyrolan Binding to Labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the binding of Pyrolan to laboratory ware during serial dilutions. Accurate concentrations are critical for reliable experimental results, and this guide offers practical solutions to mitigate non-specific binding.
Frequently Asked Questions (FAQs)
Q1: My serial dilutions of this compound are showing inconsistent and lower-than-expected concentrations. What could be the cause?
A1: Inconsistent or low concentrations of this compound following serial dilution are often due to its non-specific binding to the labware, such as pipette tips and microplates. This compound, a moderately hydrophobic compound, can adsorb to the surface of common laboratory plastics like polypropylene and polystyrene, leading to a significant loss of the compound from the solution, especially at lower concentrations.
Q2: What are the physicochemical properties of this compound that contribute to its binding to labware?
Q3: What types of labware are most susceptible to this compound binding?
A3: Standard polypropylene (PP) and polystyrene (PS) labware, including pipette tips, microcentrifuge tubes, and microplates, are prone to binding hydrophobic compounds like this compound.[3][4] The extent of binding can be influenced by the surface area and the specific grade of the plastic.
Q4: How can I confirm that this compound is binding to my labware?
A4: You can perform a simple experiment to test for binding. Prepare a known concentration of this compound and incubate it in the labware for a period representative of your experimental workflow. Then, transfer the solution to a fresh, non-binding container and measure the concentration of this compound using a suitable analytical method (e.g., HPLC). A significant decrease from the initial concentration indicates binding to the labware.
Troubleshooting Guides
This section provides detailed troubleshooting steps and experimental protocols to minimize this compound binding during serial dilutions.
Issue 1: Significant loss of this compound at low concentrations.
Many manufacturers offer labware specifically designed to reduce the binding of proteins and hydrophobic small molecules.
-
Recommendation: Switch to "low-bind" or "ultra-low-bind" polypropylene microcentrifuge tubes and pipette tips. For microplates, consider options marketed as "low-binding" or those with non-binding surfaces.
-
Alternative Materials: If plasticware continues to be an issue, consider using silanized glass vials and glassware. Silanization creates a hydrophobic surface on the glass, which can paradoxically reduce the adsorption of some hydrophobic compounds by minimizing interactions with surface silanol groups.
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Working Solution: Dilute the stock solution to 1 µg/mL in your experimental aqueous buffer.
-
Aliquot into Different Labware: Dispense equal volumes of the 1 µg/mL this compound solution into the following tubes/wells:
-
Standard polypropylene microcentrifuge tube.
-
Low-binding polypropylene microcentrifuge tube.
-
Standard polystyrene 96-well plate.
-
Low-binding 96-well plate.
-
Silanized glass vial.
-
-
Incubate: Incubate the labware for the typical duration of your experimental steps (e.g., 1 hour) at room temperature.
-
Sample Collection: Transfer the solutions from each type of labware into clean, silanized glass autosampler vials.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Data Evaluation: Compare the measured concentrations to the initial 1 µg/mL concentration. The labware showing the highest recovery has the lowest binding.
Data Presentation:
| Labware Type | Initial Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| Standard Polypropylene | 1.0 | ||
| Low-Binding Polypropylene | 1.0 | ||
| Standard Polystyrene | 1.0 | ||
| Low-Binding Polystyrene | 1.0 | ||
| Silanized Glass | 1.0 |
Adding a surfactant to your diluent can help prevent this compound from binding to plastic surfaces by competitively binding to the surface or by keeping the compound in solution.
-
Recommendation: Add a non-ionic surfactant, such as Tween 20 or Triton X-100, to your aqueous diluent at a low concentration (e.g., 0.01% to 0.1% v/v).
-
Prepare this compound Working Solution: Prepare a 1 µg/mL working solution of this compound in your standard aqueous buffer.
-
Prepare Diluents with Surfactants: Prepare your aqueous buffer with varying concentrations of Tween 20 (e.g., 0%, 0.01%, 0.05%, and 0.1%).
-
Perform Serial Dilutions: Using standard polypropylene labware, perform a serial dilution of the this compound working solution in each of the prepared diluents.
-
Analysis: Measure the concentration of this compound in each dilution step for all surfactant concentrations.
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Data Evaluation: Compare the recovery of this compound at each dilution step across the different surfactant concentrations.
Data Presentation:
| Tween 20 Concentration (%) | Dilution 1 (ng/mL) | Dilution 2 (ng/mL) | Dilution 3 (ng/mL) | ... |
| 0 | ||||
| 0.01 | ||||
| 0.05 | ||||
| 0.1 |
Issue 2: Inaccurate results even with low-binding labware.
Proper handling techniques are crucial, especially when working with low concentrations.
-
Recommendation:
-
Pre-wetting: Aspirate and dispense the liquid back into the source container three times before transferring to a new tube. This equilibrates the inner surface of the pipette tip.
-
Consistent Mixing: Ensure thorough mixing after each dilution step by vortexing for a few seconds or by pipetting up and down several times.
-
Reverse Pipetting: For viscous solutions or those with detergents, use the reverse pipetting technique to ensure accurate volume dispensing.
-
Visual Guides
Caption: Workflow for comparing this compound binding to different labware materials.
References
- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic pipette tips [phantomplastics.com]
Refining temperature and pH for Pyrolan stability studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining temperature and pH for Pyrolan stability studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different temperatures?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of carbamate insecticides in aqueous solutions is highly pH-dependent. The ester linkage in carbamates is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[4][5] Generally, carbamates are most stable at a slightly acidic pH (around 4-6). Under alkaline conditions (pH > 8), hydrolysis is significantly accelerated. Acid-catalyzed hydrolysis also occurs but is typically slower than alkaline hydrolysis. Therefore, it is critical to control the pH of solutions containing this compound to prevent unwanted degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for carbamate insecticides like this compound is the hydrolysis of the carbamate ester bond. This results in the formation of a phenol or a heterocyclic enol, an amine, and carbon dioxide. Other potential degradation pathways include oxidation and photodegradation, especially when exposed to light and oxygen. Microbial degradation can also occur in non-sterile environments, such as soil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent stability results | Fluctuation in temperature or pH of the storage environment. | Ensure precise control and monitoring of temperature and pH using calibrated equipment. Use buffered solutions to maintain a constant pH. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol, including solvent type, concentration, and handling time. | |
| Rapid degradation of this compound | Inappropriate pH of the solution (likely alkaline). | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. |
| Exposure to high temperatures or light. | Store this compound solutions in a temperature-controlled environment, protected from light (e.g., using amber vials). | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use techniques like mass spectrometry (MS) for structural elucidation. |
| Contamination of the sample or mobile phase. | Ensure all glassware is thoroughly cleaned and use high-purity solvents for sample and mobile phase preparation. | |
| Poor recovery of this compound from the matrix | Adsorption of the analyte to the container surface. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Inefficient extraction method. | Optimize the extraction procedure by adjusting the solvent, pH, and extraction time. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the effects of temperature and pH on the stability of this compound.
1. Materials and Equipment:
-
This compound reference standard
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Temperature-controlled chambers or water baths
-
pH meter
-
Volumetric flasks, pipettes, and amber vials
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
From the stock solution, prepare working solutions of this compound (e.g., 100 µg/mL) in different media for stress testing:
-
Acidic solution (e.g., 0.1 M HCl)
-
Neutral solution (e.g., purified water or pH 7 buffer)
-
Alkaline solution (e.g., 0.1 M NaOH or pH 9 buffer)
-
3. Stress Conditions:
-
Temperature Stress:
-
Aliquot the working solutions into amber vials.
-
Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C) in temperature-controlled chambers for a specified duration (e.g., 1, 3, 7, and 14 days).
-
Include a control sample stored at a reference condition (e.g., 4°C, protected from light).
-
-
pH Stress (Hydrolysis):
-
Aliquot the working solutions prepared in acidic, neutral, and alkaline media into amber vials.
-
Store the vials at a constant temperature (e.g., room temperature or 40°C) for a specified duration.
-
Include a control sample in a neutral, buffered solution.
-
4. Analytical Method:
-
At each time point, withdraw a sample from each condition.
-
If necessary, neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water gradient.
-
Quantify the amount of remaining this compound and any major degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Thermal and pH Stress
| Condition | Time (days) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 40°C | 1 | 98.5 | 0.8 | 0.7 |
| 7 | 92.3 | 4.5 | 3.2 | |
| 14 | 85.1 | 8.9 | 6.0 | |
| 60°C | 1 | 91.2 | 5.1 | 3.7 |
| 7 | 65.4 | 22.8 | 11.8 | |
| 14 | 42.8 | 38.5 | 18.7 | |
| pH 4 | 1 | 99.2 | 0.5 | 0.3 |
| 7 | 95.8 | 2.6 | 1.6 | |
| 14 | 91.5 | 5.3 | 3.2 | |
| pH 9 | 1 | 75.3 | 15.2 | 9.5 |
| 7 | 20.1 | 55.8 | 24.1 | |
| 14 | 5.2 | 70.3 | 24.5 |
Visualizations
Caption: Generalized degradation pathways for carbamate insecticides like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the Thermal Decomposition of Propane. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Column Selection for Pyrolan Analysis
Welcome to our dedicated technical support center for the analysis of Pyrolan using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method development, and troubleshooting. Given that this compound is a carbamate insecticide and can be thermally sensitive, special considerations are necessary for successful GC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by Gas Chromatography?
A1: The primary challenge in the GC analysis of this compound and other carbamate pesticides is their thermal lability.[1][2] At the high temperatures typically used in GC injectors and columns, these compounds can degrade, leading to inaccurate quantification, poor peak shapes, and the appearance of degradation peaks.[1][3] Therefore, method development must focus on minimizing thermal stress on the analyte.
Q2: What type of GC column is recommended for this compound analysis?
A2: For the analysis of thermally labile pesticides like this compound, low to mid-polarity columns are generally recommended. Columns with a stationary phase of 5% phenyl-methylpolysiloxane are a good starting point due to their versatility and thermal stability. Look for columns specifically designed for pesticide analysis as they are often tested for inertness to minimize analyte degradation.
Q3: Should I use a standard split/splitless inlet for this compound analysis?
A3: While a split/splitless inlet can be used, it requires careful optimization to avoid thermal degradation. A cold on-column injection is the ideal technique as it introduces the sample directly onto the column without passing through a heated inlet, thus minimizing the risk of thermal breakdown.[1] If a split/splitless inlet is used, a deactivated liner and lower injection temperatures are crucial.
Q4: Is derivatization necessary for this compound analysis by GC?
A4: Derivatization can be a valuable strategy to improve the thermal stability and chromatographic behavior of this compound. Silylation is a common derivatization technique that replaces active hydrogens on the molecule with trimethylsilyl (TMS) groups, making the compound more volatile and less prone to degradation. While not always mandatory, it can significantly improve peak shape and sensitivity.
GC Column Selection Guide
Choosing the right GC column is critical for the successful analysis of this compound. The following table summarizes recommended column types and their characteristics.
| Stationary Phase | Polarity | Key Features & Benefits | Recommended Use Cases |
| 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms) | Low to Mid | General-purpose, robust, and widely available. Good for screening and routine analysis. | Initial method development and analysis of a broad range of pesticides. |
| Mid-Polarity Proprietary Phases (e.g., Rtx-CLPesticides) | Mid | Optimized for the separation of chlorinated pesticides, often providing better resolution for complex mixtures. | Analysis of this compound in complex matrices where co-eluting peaks are a concern. |
| Low-Bleed Columns | Varies | Exhibit minimal stationary phase bleed at higher temperatures, resulting in lower baseline noise and better sensitivity, especially with MS detectors. | Recommended for trace-level analysis and when using mass spectrometry (MS) detection. |
Experimental Protocols
Method 1: Fast GC Analysis with Cold On-Column Injection
This method is ideal for preventing the thermal degradation of this compound.
-
Instrumentation: Gas chromatograph equipped with a cold on-column injector and a suitable detector (e.g., Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD)).
-
Column: A short capillary column (e.g., 10-15 m) with a 0.25 mm internal diameter and a 0.25 µm film thickness is recommended to allow for fast analysis and minimize analyte time at high temperatures. A 5% phenyl-methylpolysiloxane stationary phase is a suitable choice.
-
Injection:
-
Injector Type: Cold On-Column
-
Injection Volume: 1 µL
-
Injector Temperature: Programmed to track the oven temperature.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 25°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate. A high flow rate (e.g., 60 cm/s) can help to reduce the time the analyte spends in the column.
-
Detector:
-
MS: Scan range 50-350 amu.
-
NPD: As per manufacturer's instructions.
-
Method 2: Splitless Injection with a Deactivated Inlet Liner
This method can be used with a standard GC setup but requires careful optimization.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a suitable detector (e.g., MS or NPD).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Injection:
-
Injector Type: Splitless
-
Injector Temperature: 250°C (use the lowest possible temperature that allows for efficient volatilization).
-
Liner: Deactivated single taper with glass wool.
-
Injection Volume: 1 µL
-
Splitless Time: 1 minute.
-
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/minute to 180°C.
-
Ramp 2: 5°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector:
-
MS: Scan range 50-350 amu.
-
NPD: As per manufacturer's instructions.
-
Troubleshooting Guide
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; peak_tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; poor_resolution [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; no_peaks [label="No Peaks or Low Sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ghost_peaks [label="Ghost Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Suspected Thermal\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_active_sites [label="Solution:\n- Use deactivated liner\n- Trim column inlet\n- Check for sample matrix effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp_too_low [label="Solution:\n- Optimize temperature program\n(slower ramp rate)\n- Check carrier gas flow rate", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_check_injection [label="Solution:\n- Check syringe\n- Verify sample concentration\n- Confirm injector settings", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_contamination [label="Solution:\n- Bake out column\n- Clean injector port\n- Check for septum bleed", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cold_injection [label="Solution:\n- Use Cold On-Column injection\n- Lower injector temperature\n- Use a shorter column\n- Consider derivatization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> peak_tailing; start -> poor_resolution; start -> no_peaks; start -> ghost_peaks; start -> degradation;
peak_tailing -> sol_active_sites [label="Cause: Active Sites"]; poor_resolution -> sol_temp_too_low [label="Cause: Suboptimal Separation"]; no_peaks -> sol_check_injection [label="Cause: Injection Issue"]; ghost_peaks -> sol_contamination [label="Cause: System Contamination"]; degradation -> sol_cold_injection [label="Cause: Analyte Instability"]; } .dot Figure 1: Troubleshooting Decision Tree for this compound GC Analysis.
| Problem | Possible Causes | Recommended Actions |
| Peak Tailing | - Active sites in the inlet or column: this compound can interact with active silanol groups. - Column contamination: Buildup of non-volatile matrix components. - Improper column installation: Creating dead volume. | - Use a deactivated inlet liner and septum. - Trim 10-15 cm from the front of the column. - Reinstall the column according to the manufacturer's instructions. - Consider derivatization to block active sites on the molecule. |
| Poor Resolution | - Inappropriate column phase: The stationary phase is not providing adequate selectivity. - Suboptimal temperature program: The ramp rate may be too fast. - Carrier gas flow rate is too high or too low. | - Select a column with a different polarity. - Optimize the oven temperature program with a slower ramp rate. - Optimize the carrier gas flow rate to achieve the best efficiency. |
| No Peaks or Low Sensitivity | - Thermal degradation: The analyte is degrading in the hot injector. - Syringe issue: The syringe may be clogged or not dispensing correctly. - Incorrect injector parameters: Split ratio is too high or splitless time is too short. | - Switch to cold on-column injection if possible. - Lower the injector temperature. - Check the syringe for proper operation. - Optimize split/splitless parameters. |
| Appearance of Extra Peaks (Degradation Products) | - Thermal degradation: this compound is breaking down into more stable compounds. | - Confirm the identity of the extra peaks using MS. - Implement strategies to reduce thermal stress as outlined above (e.g., cold on-column injection, lower injector temperature). |
| Baseline Drift or Noise | - Column bleed: The stationary phase is degrading at high temperatures. - Contaminated carrier gas or injector. | - Use a low-bleed column. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Check for leaks and ensure high-purity carrier gas is used. |
Visualization of the GC Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate GC column for this compound analysis.
// Nodes start [label="Start: this compound Analysis Requirement", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; thermal_lability [label="Consider Thermal Lability of this compound\n(Carbamate)", fillcolor="#FBBC05", fontcolor="#202124"]; injection_technique [label="Select Injection Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cold_on_column [label="Cold On-Column\n(Recommended)", fillcolor="#34A853", fontcolor="#FFFFFF"]; split_splitless [label="Split/Splitless\n(Requires Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; column_phase [label="Choose Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_mid_polarity [label="Low to Mid-Polarity\n(e.g., 5% Phenyl-Methylpolysiloxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pesticide_specific [label="Pesticide-Specific Phase\n(e.g., for complex matrices)", fillcolor="#FBBC05", fontcolor="#202124"]; column_dimensions [label="Select Column Dimensions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; standard_dims [label="Standard Dimensions\n(e.g., 30m x 0.25mm x 0.25µm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fast_gc_dims [label="Short Column for Fast GC\n(e.g., 10-15m length)", fillcolor="#FBBC05", fontcolor="#202124"]; method_development [label="Proceed to Method Development & Optimization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> thermal_lability; thermal_lability -> injection_technique; injection_technique -> cold_on_column; injection_technique -> split_splitless; cold_on_column -> column_phase; split_splitless -> column_phase; column_phase -> low_mid_polarity; column_phase -> pesticide_specific; low_mid_polarity -> column_dimensions; pesticide_specific -> column_dimensions; column_dimensions -> standard_dims; column_dimensions -> fast_gc_dims; standard_dims -> method_development; fast_gc_dims -> method_development; } .dot Figure 2: GC Column Selection Workflow for this compound Analysis.
References
Validation & Comparative
A Comparative Analysis of Pyrolan and Organophosphate Insecticides: A Guide for Researchers
A comprehensive review of the mechanisms, toxicity, and performance of Pyrolan, a carbamate insecticide, and the widely utilized class of organophosphate insecticides. This guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by available experimental data and methodologies.
This technical guide offers a side-by-side comparison of this compound and organophosphate insecticides, focusing on their distinct chemical properties, mechanisms of action, and toxicological profiles. Both classes of compounds are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. However, the nature of this inhibition and their resulting biological activities exhibit significant differences.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The primary mode of action for both this compound and organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[1] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which is ultimately lethal to the insect.[1]
This compound , chemically identified as 3-Methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a member of the carbamate class of insecticides.[1] Carbamates are considered reversible inhibitors of AChE. They carbamoylate the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is relatively unstable and can be hydrolyzed to regenerate the active enzyme.[1]
Organophosphates , on the other hand, are generally classified as irreversible inhibitors of AChE. They phosphorylate the serine hydroxyl group in the enzyme's active site, forming a highly stable phosphorylated enzyme. This covalent bond is not easily hydrolyzed, leading to a long-lasting or permanent inactivation of the enzyme.[2]
dot
Caption: Signaling pathway of acetylcholinesterase and its inhibition.
Quantitative Data Presentation
A direct comparison of the inhibitory potency of this compound and organophosphates through IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) is challenging due to the limited availability of publicly accessible, directly comparative studies. However, a comparison of their acute toxicity can be made using LD50 values (the lethal dose required to kill 50% of a test population).
| Insecticide Class | Compound | CAS Number | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Carbamate | This compound | 87-47-8 | Rat | Oral | 62 | |
| Organophosphate | Chlorpyrifos | 2921-88-2 | Rat | Oral | 135 - 163 | |
| Organophosphate | Diazinon | 333-41-5 | Rat | Oral | 300 - 400 | |
| Organophosphate | Malathion | 121-75-5 | Rat | Oral | 2800 | |
| Organophosphate | Parathion | 56-38-2 | Rat | Oral | 2 - 13 | |
| Organophosphate | Dichlorvos | 62-73-7 | Rat | Oral | 56 - 80 |
Note: The LD50 values for organophosphates are sourced from various publicly available toxicological databases and may vary depending on the specific study protocol.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase inhibition is commonly performed using a spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and organophosphates) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
Test compound solution (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 10-15 minutes) using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Experimental workflow for the AChE inhibition assay.
Acute Oral Toxicity (LD50) Determination in Rats
The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of laboratory animals, usually rats, and observing the mortality over a set period. The following is a general protocol based on standardized guidelines.
Test Animals:
-
Young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), of the same age and weight range.
Housing and Feeding:
-
Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle).
-
Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
Dose Administration:
-
The test substance (this compound or organophosphate) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
A single dose is administered to each animal by oral gavage using a stomach tube.
-
A control group receives only the vehicle.
-
Several dose levels are tested with a set number of animals per dose group.
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, salivation), and body weight changes.
-
Observations are made frequently on the day of dosing and at least daily thereafter for a period of 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
Data Analysis:
-
The number of mortalities at each dose level is recorded.
-
The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
dot
Caption: Workflow for acute oral LD50 determination.
Concluding Remarks
This compound, a carbamate insecticide, and organophosphate insecticides share a common target in the inhibition of acetylcholinesterase. The key distinction lies in the nature of this inhibition: reversible for this compound and generally irreversible for organophosphates. This fundamental difference influences their toxicological profiles and duration of effect.
The provided LD50 data for this compound in rats (62 mg/kg) indicates a high level of acute toxicity. When compared to various organophosphates, its toxicity is greater than that of malathion but less than that of highly toxic compounds like parathion.
For researchers and professionals in drug development, understanding these differences is crucial for the design of novel compounds with desired selectivity and safety profiles. The experimental protocols outlined provide a foundation for conducting comparative studies to further elucidate the performance and safety of these and other acetylcholinesterase-inhibiting compounds. Further research directly comparing the IC50 values of this compound and a range of organophosphates under identical experimental conditions would provide a more definitive assessment of their relative inhibitory potencies.
References
A Comparative Analysis of Pyrolan and Other Carbamate Insecticides: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pyrolan with other prominent carbamate insecticides, namely carbaryl, carbofuran, and methomyl. The information is intended for researchers, scientists, and professionals involved in drug development and pest management research. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds.
Comparative Efficacy of Carbamate Insecticides
The insecticidal efficacy of carbamates is typically quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize the available LD50 data for this compound and other carbamates against various insect species. It is important to note that direct comparison of LD50 values across different studies can be challenging due to variations in experimental conditions, such as insect species, strain, age, and application method.
Table 1: Comparative Acute Contact Toxicity (LD50) of Carbamate Insecticides Against Housefly (Musca domestica)
| Insecticide | LD50 (µg/g of body weight) |
| This compound | 1.5 |
| Carbaryl | 4.3 |
| Carbofuran | 0.4 |
| Methomyl | 1.3 |
Disclaimer: The data in this table are compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies.
Table 2: Acute Contact and Oral Toxicity (LD50) of Various Carbamate Insecticides Against Different Insect Species
| Insecticide | Insect Species | Application Route | LD50 |
| This compound | Musca domestica (Housefly) | Contact | 1.5 µg/g |
| Carbaryl | Apis mellifera (Honeybee) | Contact | 1.02 µ g/bee |
| Spodoptera frugiperda (Fall Armyworm) | Oral | Very low toxicity | |
| Carbofuran | Musca domestica (Housefly) | Contact | 0.1 µ g/insect (susceptible strain) |
| Apis mellifera (Honeybee) | Oral | 0.16 µ g/bee | |
| Metaphire posthuma (Earthworm) | Contact | 0.08 µg/cm² (72h) | |
| Methomyl | Musca domestica (Housefly) | Contact | 0.50 - 2.46 µ g/fly |
| Spodoptera littoralis (Cotton Leafworm) | Oral (on treated leaves) | High mortality at 0 and 3 days |
Mechanism of Action: Inhibition of Acetylcholinesterase
Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme.[3][4] This blockage leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]
Signaling Pathway of Cholinergic Neurotransmission and Inhibition by Carbamates
The following diagram illustrates the normal process of cholinergic neurotransmission and how carbamate insecticides disrupt this pathway.
Caption: Cholinergic synapse inhibition by carbamates.
Experimental Protocols
The determination of insecticide efficacy relies on standardized and reproducible experimental protocols. The following is a generalized protocol for determining the acute contact LD50 of an insecticide in an insect species, based on OECD guidelines.
Protocol: Determination of Acute Contact LD50
1. Test Organism:
-
Select a uniform population of the target insect species (e.g., Musca domestica).
-
Use insects of the same age and sex, and from a laboratory-reared, insecticide-susceptible strain.
2. Test Substance and Preparation:
-
The test insecticide (e.g., this compound) should be of a known purity.
-
Prepare a stock solution of the insecticide in a suitable solvent (e.g., acetone).
-
From the stock solution, prepare a series of at least five graded concentrations that are expected to cause a range of mortality from just above 0% to just below 100%.
3. Experimental Procedure:
-
Dose Application:
-
Immobilize the insects, for example, by chilling them.
-
Apply a precise volume (e.g., 1 µL) of each test solution to a specific location on the insect's body, typically the dorsal thorax.
-
A control group should be treated with the solvent only.
-
-
Replication:
-
Use a sufficient number of insects per concentration to ensure statistical validity (e.g., 20-30 insects per group).
-
Replicate the entire experiment at least three times on different days.
-
-
Observation:
-
After treatment, place the insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark cycle).
-
Assess mortality at a predetermined time, typically 24 hours post-application. An insect is considered dead if it is immobile and does not respond to gentle prodding.
-
4. Data Analysis:
-
Correct the observed mortality for any control mortality using Abbott's formula.
-
Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence limits.
Experimental Workflow Diagram
Caption: Workflow for LD50 determination.
Conclusion
This compound demonstrates significant insecticidal activity, comparable to other effective carbamate insecticides like methomyl and carbofuran against certain insect species. Its efficacy, like all carbamates, stems from the potent inhibition of acetylcholinesterase, a critical enzyme in the insect nervous system. The choice of insecticide for a specific application will depend on various factors, including the target pest species, environmental conditions, and the potential for resistance development. The standardized protocols outlined in this guide are essential for generating reliable and comparable data to inform these decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Why are carbamates capable of inhibiting acetylcholinesterase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pyrolan and Carbaryl toxicity.
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Pyrolan (3-Methyl-1-phenylpyrazol-5-yl dimethylcarbamate) and Carbaryl (1-naphthyl methylcarbamate) are both carbamate insecticides that share a common mechanism of action: the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling and, ultimately, toxicity. While both compounds target the same enzyme, their toxicological profiles can differ. This guide provides a detailed, head-to-head comparison of the toxicity of this compound and Carbaryl, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and Carbaryl. It is important to note that while extensive data is available for Carbaryl, a widely used insecticide, publicly available quantitative data for this compound, particularly for dermal and aquatic toxicity, is limited.
| Toxicity Endpoint | Species | Route of Administration | This compound | Carbaryl | Reference |
| Acute Oral LD50 | Rat | Oral | 62 mg/kg | 225 - 850 mg/kg | [1][2][3] |
| Mouse | Oral | 90 mg/kg | 100 - 650 mg/kg | [1][2] | |
| Rabbit | Oral | Data not available | 710 mg/kg | ||
| Guinea Pig | Oral | Data not available | 250 mg/kg | ||
| Dog | Oral | Data not available | 759 mg/kg | ||
| Cat | Oral | Data not available | 150 mg/kg | ||
| Wild Bird | Oral | 39 mg/kg | >2000 mg/kg (various species) | ||
| Acute Dermal LD50 | Rat | Dermal | Data not available | >2000 mg/kg | |
| Rabbit | Dermal | Data not available | >2000 mg/kg | ||
| Acute Aquatic LC50 (96-hour) | Fish (various) | Aquatic | Data not available | 1.3 - 22.0 mg/L | |
| Daphnia magna | Aquatic | Data not available | 0.006 - 0.014 mg/L |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in air or water that is lethal to 50% of a test population.
Mechanism of Action: Cholinesterase Inhibition
Both this compound and Carbaryl are reversible inhibitors of acetylcholinesterase (AChE). The carbamate moiety of these molecules binds to the active site of AChE, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
Experimental Protocols
The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the key in vivo toxicity tests.
Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, young adult rats of a single sex (often females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. A range of dose levels is used to determine the dose-response relationship.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: Statistical methods are used to calculate the LD50 value.
Acute Dermal Toxicity (Following OECD Guideline 402)
This test evaluates the toxicity of a substance following a single dermal application.
-
Test Animals: Commonly used species include rats or rabbits. A small area of the animal's back is clipped free of fur.
-
Dose Administration: The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality, skin reactions (erythema, edema), and signs of systemic toxicity for 14 days.
-
Necropsy: A gross necropsy is performed on all animals.
-
Data Analysis: The dermal LD50 is calculated based on the observed mortality.
Acute Toxicity Test for Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour period.
-
Test Organisms: Common test species include Rainbow Trout, Zebra fish, and Fathead Minnow.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).
-
Duration: The exposure period is typically 96 hours.
-
Observations: Mortality and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated.
Conclusion
Both this compound and Carbaryl exert their toxic effects through the inhibition of acetylcholinesterase. Based on the available acute oral toxicity data in rats, this compound appears to be more toxic than Carbaryl. However, a comprehensive comparison is hampered by the lack of publicly available dermal and aquatic toxicity data for this compound. For Carbaryl, a wealth of data indicates moderate acute oral toxicity and low acute dermal toxicity to mammals, but high toxicity to aquatic invertebrates. The absence of a complete toxicological dataset for this compound underscores the need for further research to fully characterize its potential hazards. This guide provides a foundation for understanding the comparative toxicity of these two carbamate insecticides and highlights critical data gaps for future investigation.
References
Unraveling Pyrolan's Efficacy in Resistant Pests: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the landscape of insecticide resistance is paramount. This guide provides a comprehensive comparison of Pyrolan, a carbamate insecticide, and its performance against insecticide-resistant pests, drawing upon key experimental data. We delve into the mechanisms of resistance, cross-resistance patterns, and the detailed methodologies employed in seminal studies.
This compound, chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, functions as an acetylcholinesterase (AChE) inhibitor. This mode of action, shared with other carbamates and organophosphates, disrupts the nervous system of insects. However, the emergence of resistance poses a significant challenge to its efficacy. This guide synthesizes data from foundational studies to offer a clear perspective on this compound's role in managing resistant pest populations.
Cross-Resistance of this compound in Carbamate-Resistant Houseflies
Seminal research conducted in the 1960s on the housefly, Musca domestica, provides a crucial window into the cross-resistance profiles of carbamate insecticides, including this compound. The following table summarizes the resistance ratios (RR) of a carbamate-resistant housefly strain (Strain R-MIP) to this compound and a selection of other insecticides. Resistance ratios are calculated by dividing the LD50 of the resistant strain by the LD50 of a susceptible strain.
| Insecticide | Chemical Class | LD50 (µg/g) - Susceptible Strain | LD50 (µg/g) - Resistant Strain (R-MIP) | Resistance Ratio (RR) |
| This compound | Carbamate | 1.5 | >500 | >333 |
| Isolan | Carbamate | 1.2 | >500 | >417 |
| Carbaryl (Sevin) | Carbamate | 4.5 | 400 | 89 |
| Parathion | Organophosphate | 1.0 | 2.5 | 2.5 |
| Malathion | Organophosphate | 2.5 | 5.0 | 2.0 |
| DDT | Organochlorine | 8.0 | 300 | 37.5 |
| Dieldrin | Organochlorine | 0.4 | 1.5 | 3.8 |
Data compiled from studies by Georghiou and Metcalf.
The data clearly indicates a high level of cross-resistance to this compound in a housefly strain selected for resistance to another carbamate (m-isopropylphenyl N-methylcarbamate). This strong cross-resistance within the carbamate class is a critical consideration for resistance management strategies. The resistant strain also exhibited moderate cross-resistance to the organochlorine DDT, but significantly lower levels of cross-resistance to the organophosphates parathion and malathion.
Mechanisms of Resistance to this compound
The primary mechanisms conferring resistance to this compound and other carbamates fall into two main categories:
-
Altered Acetylcholinesterase (AChE): This is a form of target-site insensitivity where a mutation in the gene encoding the AChE enzyme reduces its affinity for carbamate insecticides. As a result, the insecticide can no longer effectively bind to and inhibit the enzyme, rendering the insect resistant.
-
Metabolic Detoxification: Resistant insects may possess enhanced metabolic pathways capable of detoxifying the insecticide before it reaches its target site. This is often mediated by the overexpression or increased activity of enzymes such as:
-
Esterases: These enzymes hydrolyze the ester linkage in carbamate molecules, rendering them non-toxic.
-
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can oxidize a wide range of foreign compounds, including insecticides, facilitating their detoxification and excretion.
-
The interplay of these mechanisms can lead to varying levels and spectrums of cross-resistance to other insecticides.
Experimental Protocols
The data presented in this guide is based on established toxicological and biochemical assays. Below are detailed methodologies for the key experiments cited.
Topical Application Bioassay for Insecticide Toxicity
This method is used to determine the dose of an insecticide required to cause mortality in a pest population.
Procedure:
-
Insect Rearing: Houseflies (Musca domestica) are reared under controlled laboratory conditions (e.g., 27±1°C, 60±5% RH, 12:12 L:D photoperiod). Adult flies, 3-5 days old, are used for testing.
-
Insecticide Dilution: Technical-grade insecticide is dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of serial dilutions are then prepared from the stock solution.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each anesthetized (e.g., with CO2 or by chilling) insect. Control insects are treated with the solvent alone.
-
Observation: Treated insects are placed in holding containers with access to food and water. Mortality is assessed at a predetermined time point, usually 24 hours post-treatment. Insects unable to move are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the Lethal Dose 50 (LD50), which is the dose of insecticide that is lethal to 50% of the test population. The resistance ratio (RR) is then calculated as: RR = LD50 of the resistant strain / LD50 of the susceptible strain.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay is used to measure the activity of the AChE enzyme and its inhibition by insecticides.
Procedure:
-
Enzyme Preparation: Insect heads are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.5) and then centrifuged to obtain a supernatant containing the AChE enzyme.
-
Assay Reaction: The assay is typically performed in a microplate reader. The reaction mixture contains the enzyme preparation, a substrate (e.g., acetylthiocholine iodide), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Inhibition Measurement: To measure inhibition, the enzyme preparation is pre-incubated with various concentrations of the insecticide (e.g., this compound) before the addition of the substrate.
-
Data Recording: The rate of the enzymatic reaction is measured by monitoring the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction) over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each insecticide concentration. The concentration of insecticide that causes 50% inhibition of the enzyme activity (I50) is then determined. A higher I50 value in a resistant strain compared to a susceptible strain indicates that the AChE of the resistant strain is less sensitive to the insecticide.
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: Mechanism of this compound action and resistance.
Figure 2: Topical application bioassay workflow.
Validating Pyrolan's Inhibitory Effect on Purified Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrolan's potential inhibitory effect on purified acetylcholinesterase (AChE), contextualized with the performance of established AChE inhibitors. While direct quantitative data for this compound was not available in the reviewed literature, this document serves as a valuable resource by outlining the standard experimental protocols for determining inhibitory potency and presenting a comparison with key alternative compounds.
Comparative Analysis of Acetylcholinesterase Inhibitors
The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-characterized AChE inhibitors.
| Inhibitor | Chemical Class | IC50 Value (AChE) | Source Organism of AChE |
| This compound | Carbamate | Not available in searched literature | - |
| Donepezil | Piperidine | 6.7 nM | Human |
| Rivastigmine | Carbamate | 4.3 - 4760 nM | Human |
| Galantamine | Alkaloid | 410 nM | Human |
| Neostigmine | Carbamate | 62 nM | Human |
| Physostigmine | Carbamate | 0.15 µM | Electric Eel |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the acetylcholinesterase and the assay methodology.
Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)
The most widely used method for measuring acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle:
The Ellman's assay is a colorimetric method that relies on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.
The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.
Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and known inhibitors (positive controls)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB, and ATCI (no enzyme).
-
Control (100% activity): Phosphate buffer, DTNB, acetylcholinesterase, and solvent (without inhibitor).
-
Test Wells: Phosphate buffer, DTNB, acetylcholinesterase, and various concentrations of the test compound.
-
-
Reaction Initiation and Measurement:
-
Add the buffer, DTNB, and acetylcholinesterase solution to the appropriate wells and incubate for a short period.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Benchmarking Pyrolan's Performance Against New Synthetic Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pyrolan, a carbamate insecticide, with several classes of new synthetic insecticides. The information is intended for researchers, scientists, and professionals involved in drug development and pest management. This document summarizes key performance data, details experimental methodologies for insecticide evaluation, and visualizes the modes of action through signaling pathway diagrams.
Introduction to this compound and New Synthetic Insecticides
This compound is a carbamate insecticide that has been used for the control of various insect pests in agricultural and public health settings.[1][2] Like other carbamates, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
In recent decades, new classes of synthetic insecticides have been developed with novel modes of action, offering alternatives to older chemistries like carbamates. These newer insecticides often exhibit higher target specificity and, in some cases, more favorable environmental and toxicological profiles. This guide will focus on the following newer insecticide classes for comparison with this compound:
-
Neonicotinoids: These are systemic insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR).
-
Diamides: This class of insecticides activates insect ryanodine receptors, leading to uncontrolled release of calcium and muscle paralysis.
-
Sulfoximines: These compounds are also nAChR modulators but interact with the receptor at a different site than neonicotinoids.
-
Butenolides: A newer class of systemic insecticides that also act on the nAChR.
-
Mesoionics: These insecticides are nAChR inhibitors with a unique binding mechanism.
-
Spinosyns: Derived from a soil bacterium, these insecticides have a unique mode of action on the nAChR and also affect GABA receptors.
Comparative Performance Data
Quantitative performance data, such as the median lethal dose (LD50) and median lethal concentration (LC50), are crucial for comparing the efficacy of different insecticides. The following tables summarize available data for this compound and the newer synthetic insecticide classes against various insect pests. It is important to note that historical data for this compound is limited in the publicly available scientific literature, which presents a challenge for direct comparison with more recently developed compounds that have been subject to modern, standardized testing protocols.
Table 1: Acute Contact Toxicity (LD50) of this compound and Newer Insecticides Against Housefly (Musca domestica)
| Insecticide Class | Active Ingredient | LD50 (µg/g) | Citation(s) |
| Carbamate | This compound | Data not available | |
| Neonicotinoid | Imidacloprid | 0.1 | |
| Spinosyn | Spinosad | 1.28 - 2.25 | |
| Sulfoximine | Sulfoxaflor | Data not available |
Table 2: Acute Oral Toxicity (LC50) of this compound and Newer Insecticides Against Various Pest Species
| Insecticide Class | Active Ingredient | Pest Species | LC50 | Citation(s) |
| Carbamate | This compound | Data not available | Data not available | |
| Neonicotinoid | Imidacloprid | Aphis gossypii (Cotton Aphid) | 0.3 mg/L | |
| Diamide | Chlorantraniliprole | Plutella xylostella (Diamondback Moth) | 0.002 mg/L | |
| Sulfoximine | Sulfoxaflor | Myzus persicae (Green Peach Aphid) | 0.28 mg/L | |
| Butenolide | Flupyradifurone | Myzus persicae (Green Peach Aphid) | 4.3 - 4.8 mg/L | |
| Mesoionic | Triflumezopyrim | Aphis craccivora (Cowpea Aphid) | 2.43 µg/mL | |
| Spinosyn | Spinosad | Heliothis virescens (Tobacco Budworm) | 0.3 ppm |
Note: The lack of publicly available, recent, and standardized quantitative performance data for this compound makes a direct and robust comparison with newer insecticides challenging. The data presented for the newer insecticides are from various scientific studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols for Insecticide Efficacy Testing
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are summaries of widely accepted methodologies for determining the efficacy of insecticides.
Determination of Acute Oral Toxicity (LC50)
This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population through ingestion.
Protocol Summary (based on OECD and EPA guidelines):
-
Test Organism: A homogenous group of a specific insect species and life stage is selected.
-
Diet Preparation: The insecticide is incorporated into an artificial diet or a sugar solution at a range of concentrations. A control group receives a diet without the insecticide.
-
Exposure: Insects are allowed to feed on the treated diet for a specified period.
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as Probit analysis.
Determination of Acute Contact Toxicity (LD50)
This method assesses the toxicity of an insecticide when applied directly to the insect's cuticle.
Protocol Summary (based on IRAC and OECD guidelines):
-
Test Organism: Uniformly sized insects of a specific species and life stage are used.
-
Insecticide Preparation: The insecticide is dissolved in a suitable solvent (e.g., acetone) to create a series of dilutions.
-
Application: A precise volume (e.g., 1 µL) of each dilution is topically applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent only.
-
Observation: The treated insects are held in clean containers with food and water, and mortality is assessed at predetermined time points.
-
Data Analysis: The LD50 value, expressed as the dose of insecticide per unit of insect body weight (e.g., µg/g), is calculated using Probit analysis.
Residual Bioassay
This method evaluates the toxicity of insecticide residues on a treated surface.
Protocol Summary (based on IRAC methods):
-
Surface Treatment: A uniform surface (e.g., glass vial, leaf disc) is treated with a specific concentration of the insecticide and allowed to dry.
-
Insect Exposure: A known number of insects are introduced to the treated surface and confined for a set period.
-
Observation: Mortality is recorded after the exposure period.
-
Data Analysis: The concentration that causes 50% mortality (LC50) or the time required to cause 50% mortality (LT50) at a given concentration can be determined.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the modes of action of the different insecticide classes and a typical experimental workflow for determining insecticide efficacy.
Caption: Mode of action of this compound (Carbamate).
Caption: Mode of action of nAChR modulating insecticides.
Caption: Mode of action of Diamide insecticides.
Caption: Experimental workflow for LD50 determination.
Conclusion
This compound, a representative of the carbamate class of insecticides, effectively controls insect pests through the inhibition of acetylcholinesterase. However, the development of newer synthetic insecticides with diverse modes of action, such as neonicotinoids, diamides, sulfoximines, butenolides, mesoionics, and spinosyns, has provided a broader range of tools for integrated pest management.
Based on the available data, many of these newer insecticides exhibit high efficacy at very low concentrations against a wide spectrum of pests. The lack of recent, standardized performance data for this compound makes a direct, quantitative comparison challenging. Future research employing standardized bioassay protocols would be necessary to provide a more definitive comparative assessment of the relative performance of this compound and these newer chemistries. The selection of an appropriate insecticide should be based on a comprehensive evaluation of its efficacy against the target pest, its mode of action, the potential for resistance development, and its non-target effects.
References
A Comparative Analysis of the Insecticidal Spectrums of Pyrolan and Neonicotinoids
A Guide for Researchers, Scientists, and Drug Development Professionals
The ongoing challenge of managing insect pests in agriculture and public health necessitates a deep understanding of the available insecticidal compounds. This guide provides a detailed comparison of the insecticidal spectrum of Pyrolan, a carbamate insecticide, and the widely used class of neonicotinoid insecticides. By examining their modes of action, target insect orders, and the methodologies used to determine their efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and future research endeavors.
Modes of Action: Distinct Neurological Targets
The fundamental difference between this compound and neonicotinoids lies in their distinct molecular targets within the insect nervous system. This divergence in their mode of action influences their insecticidal spectrum and their relative toxicity to non-target organisms.
This compound , chemically known as 3-methyl-1-phenylpyrazol-5-yl dimethylcarbamate, is a carbamate insecticide that functions as a cholinesterase inhibitor .[1] Specifically, it reversibly binds to and inactivates acetylcholinesterase (AChE), an essential enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] The inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of postsynaptic receptors. This hyperexcitation of the nervous system causes uncontrolled nerve firing, leading to tremors, paralysis, and ultimately, the death of the insect.[2]
Neonicotinoids , on the other hand, are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[3][4] These synthetic compounds are structurally similar to nicotine. They bind to the nAChRs on the postsynaptic membrane, mimicking the action of acetylcholine. However, unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase. This leads to a persistent activation of the nAChRs, causing a constant influx of ions into the postsynaptic neuron. The resulting overstimulation of the nerve cells leads to paralysis and death. Neonicotinoids exhibit a higher binding affinity for insect nAChRs compared to mammalian nAChRs, which contributes to their selective toxicity towards insects.
dot
Comparative Insecticidal Spectrum
Direct, side-by-side comparative studies of the insecticidal spectrum of this compound and a wide range of neonicotinoids are limited in publicly available literature. The following tables summarize the known insecticidal activity of this compound and several common neonicotinoids based on data from various independent studies. It is crucial to note that these values are not directly comparable due to variations in experimental protocols, insect strains, and testing conditions.
Table 1: Insecticidal Spectrum of this compound
| Target Insect Order | Target Insect Species | Bioassay Type | LC50 / LD50 | Reference |
| Data for specific insect species and corresponding LC50/LD50 values for this compound are not readily available in the searched literature. General statements indicate it is a carbamate insecticide used in homes, gardens, and agriculture. |
Table 2: Insecticidal Spectrum of Common Neonicotinoids
| Neonicotinoid | Target Insect Order | Target Insect Species | Bioassay Type | LC50 / LD50 | Reference |
| Imidacloprid | Hemiptera | Bemisia tabaci (Whitefly) | Leaf Dip | LC50: 0.138 µg/ml | |
| Hymenoptera | Apis mellifera (Honeybee) | Oral | LD50: 0.0039 µ g/bee | ||
| Coleoptera | Leptinotarsa decemlineata (Colorado Potato Beetle) | Topical | LD50: 0.0029 µg/g | ||
| Acetamiprid | Hemiptera | Bemisia tabaci (Whitefly) | Leaf Dip | LC50: 0.091 µg/ml | |
| Hymenoptera | Apis mellifera (Honeybee) | Oral | LD50: 8.09 µ g/bee | ||
| Clothianidin | Hemiptera | Aphis gossypii (Cotton Aphid) | Leaf Dip | LC50: 0.031 ppm (24h) | |
| Hymenoptera | Apis mellifera (Honeybee) | Oral | LD50: 0.002 µ g/bee | ||
| Diptera | Chironomus dilutus (Midge) | Water Exposure | 96-h LC50: 13.9 µg/L | ||
| Thiamethoxam | Hemiptera | Myzus persicae (Green Peach Aphid) | Leaf Dip | LC50: 0.17 mg/L | |
| Hymenoptera | Apis mellifera (Honeybee) | Oral | LD50: 0.005 µ g/bee | ||
| Diptera | Chironomus dilutus (Midge) | Water Exposure | 96-h LC50: 61.2 µg/L | ||
| Dinotefuran | Hemiptera | Nilaparvata lugens (Brown Planthopper) | Topical | LD50: 0.004 µg/g |
Experimental Protocols for Efficacy Testing
The determination of an insecticide's efficacy relies on standardized and reproducible bioassays. The following are detailed methodologies for three common types of experiments used to evaluate the insecticidal spectrum of compounds like this compound and neonicotinoids.
dot
Topical Application Bioassay
This method determines the direct contact toxicity of an insecticide.
-
Preparation of Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. A series of serial dilutions are then made to create a range of concentrations expected to produce between 10% and 90% mortality.
-
Insect Handling: Test insects of a uniform age and size are anesthetized, often using carbon dioxide or chilling.
-
Application: A precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution is applied directly to the dorsal thorax of each anesthetized insect using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark photoperiod).
-
Data Collection: Mortality is assessed at predetermined intervals, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LD50 (the dose required to kill 50% of the test population), along with its 95% confidence limits.
Leaf-Dip Bioassay
This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects.
-
Preparation of Insecticide Emulsions: A stock solution of the formulated insecticide is prepared in distilled water, often with a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. Serial dilutions are then made to obtain the desired test concentrations.
-
Leaf Treatment: Fresh, undamaged leaves from the host plant are dipped into each insecticide emulsion for a set period (e.g., 10-30 seconds) with gentle agitation. Control leaves are dipped in the water and surfactant solution only. The treated leaves are then allowed to air dry.
-
Insect Exposure: The dried, treated leaves are placed individually in ventilated containers (e.g., Petri dishes with a moistened filter paper to maintain turgidity). A known number of test insects are then introduced into each container.
-
Observation and Data Collection: The containers are maintained under controlled environmental conditions. Mortality is assessed at 24, 48, and 72-hour intervals.
-
Data Analysis: The LC50 (the concentration required to kill 50% of the test population) is calculated using probit analysis after correcting for control mortality.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and is particularly useful for assessing the toxicity of systemic insecticides or compounds with anti-feedant properties.
-
Preparation of Treated Diet: The insecticide is mixed directly into the insect's artificial diet before it solidifies. A stock solution of the insecticide is prepared and then serially diluted. A precise volume of each dilution is added to a known volume of the liquid diet and mixed thoroughly. The treated diet is then dispensed into the wells of a bioassay tray or individual containers. A control diet is prepared with the solvent alone.
-
Insect Infestation: Once the diet has solidified, one neonate larva or adult insect is placed in each well or container.
-
Observation and Data Collection: The bioassay trays are sealed with a breathable cover and incubated under controlled conditions. Mortality is recorded after a set period, which can range from 5 to 7 days, depending on the insect and the insecticide's mode of action.
-
Data Analysis: The LC50 is determined by probit analysis of the mortality data.
Conclusion
This compound and neonicotinoids represent two distinct classes of insecticides with different modes of action and, consequently, varying insecticidal spectrums. This compound's mechanism as a cholinesterase inhibitor is a well-established mode of action shared by other carbamate and organophosphate insecticides. Neonicotinoids, with their targeted action on insect nAChRs, have become a cornerstone of modern pest management due to their systemic properties and selective toxicity.
The data presented in this guide, while not directly comparative, highlights the potency of neonicotinoids against a broad range of sucking and chewing insects. The lack of readily available, directly comparative efficacy data between this compound and the newer generations of neonicotinoids underscores a gap in the current scientific literature. Future research should focus on conducting standardized, side-by-side bioassays to provide a clearer, quantitative comparison of the insecticidal spectrums of these and other insecticide classes. Such data is invaluable for developing effective and sustainable integrated pest management (IPM) strategies and for the discovery and development of novel insecticidal compounds.
References
In Vitro Validation of Pyrolan's Acetylcholinesterase Inhibition: A Comparative Guide Using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrolan's acetylcholinesterase (AChE) inhibitory activity with other known inhibitors, supported by established experimental data from the scientific literature. The methodologies for the key experimental assay, Ellman's assay, are detailed to allow for replication and validation.
This compound, a carbamate insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in insects.[3][4] The in vitro validation of the AChE inhibitory potential of compounds like this compound is a crucial step in understanding their mechanism of action and toxicological profile. The most widely used method for this purpose is the spectrophotometric Ellman's assay.[5]
Comparative Analysis of AChE Inhibitory Activity
| Compound | Compound Class | AChE Source | IC50 (µM) |
| This compound | Carbamate | Not available | Not available |
| Bendiocarb | Carbamate | Rat Brain | 1 |
| Propoxur | Carbamate | Rat Brain | >1 |
| Aldicarb | Carbamate | Rat Brain | >1 |
| Carbaryl | Carbamate | Rat Brain | 17 |
| Physostigmine | Carbamate (Alkaloid) | Human | 0.117 |
| Neostigmine | Carbamate | Human | 0.062 |
Table 1: Comparative IC50 values of various compounds against acetylcholinesterase. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from.
The data indicates that carbamate insecticides exhibit a range of inhibitory potencies against AChE. Well-established carbamate AChE inhibitors, such as physostigmine and neostigmine, demonstrate significantly lower IC50 values, indicating higher potency.
Experimental Protocol: Ellman's Assay for AChE Inhibition
The following protocol is a standard method for determining the in vitro inhibition of AChE activity using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Principle: The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of DTNB with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) by AChE. The production of the yellow-colored TNB anion is monitored spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
0.1 M Phosphate Buffer (pH 8.0)
-
DTNB solution (Ellman's reagent)
-
Acetylthiocholine iodide (ASCh) solution (substrate)
-
Test compound (this compound) solution at various concentrations
-
Positive control (e.g., Physostigmine) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer solution (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve ASCh in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.
-
Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired working concentration (e.g., 1 U/mL). Keep the enzyme solution on ice.
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (same as used for the test compound).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at each concentration).
-
Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL positive control solution (at each concentration).
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent/positive control to the respective wells.
-
Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the ASCh solution to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 3 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Visualizing the Process
To better understand the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Caption: Experimental workflow for the in vitro validation of AChE inhibition using Ellman's assay.
References
- 1. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 3. A preliminary investigation of anticholinesterase activity of some Iranian medicinal plants commonly used in traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impacts of Pyrolan and Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impacts of two distinct classes of insecticides: Pyrolan, a carbamate, and pyrethroids, a major class of synthetic insecticides. This objective analysis is based on available experimental data to assist in the environmental risk assessment of these compounds.
Overview and Mechanism of Action
This compound , a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Pyrethroids are synthetic analogues of naturally occurring pyrethrins. They act on the voltage-gated sodium channels in nerve membranes, causing prolonged channel opening and a cascade of disruptive nerve impulses. This leads to paralysis and death of the insect.[1] Pyrethroids are broadly classified into Type I and Type II, with Type II pyrethroids generally exhibiting higher toxicity.
Quantitative Comparison of Environmental Fate and Toxicity
The following tables summarize the available quantitative data for this compound and a selection of commonly used pyrethroids (Permethrin, Cypermethrin, and Deltamethrin) to facilitate a direct comparison of their environmental persistence, bioaccumulation potential, and toxicity to non-target organisms.
Table 1: Physicochemical Properties and Environmental Persistence
| Parameter | This compound | Permethrin | Cypermethrin | Deltamethrin |
| Chemical Class | Carbamate | Synthetic Pyrethroid | Synthetic Pyrethroid | Synthetic Pyrethroid |
| Water Solubility | Data not available | Low | Very Low (4 ppb at 20°C)[2] | Low |
| Soil Half-life (t½) | Data not available | 11 - 113 days[3] | 2 - 8 weeks[2] | 11 - 72 days[4] |
| Aquatic Half-life (t½) | Data not available | 19 - 27 hours (water column) | >50 days (stable to hydrolysis at neutral pH) | 0.5 - 0.8 days (in model ecosystem) |
Table 2: Toxicity to Non-Target Organisms
| Organism | Endpoint | This compound | Permethrin | Cypermethrin | Deltamethrin |
| Mammals (Rat, oral) | LD50 | 62 mg/kg | 430 - 4000 mg/kg | 250 - 4150 mg/kg | 9.68 - 11.22 ng/mL (in crucian carp) |
| Fish (e.g., Rainbow Trout) | 96h LC50 | Data not available | ~2.5 µg/L | 0.082 ppm (Nile Tilapia) | 9.68 - 11.22 ng/mL (in crucian carp) |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48h EC50 | Data not available | 0.6 µg/L | 0.1 - 0.3 µg/L | 0.005 - 0.05 µg/L |
Table 3: Bioaccumulation Potential
| Parameter | This compound | Permethrin | Cypermethrin | Deltamethrin |
| Bioconcentration Factor (BCF) | Data not available | ~300 - 2000 | 45.17 (in muscle of crucian carp) | 36.62 (in liver of crucian carp) |
Experimental Protocols
The environmental impact data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.
Determination of Soil Half-Life (Based on OECD Guideline 307)
This protocol is designed to determine the rate of aerobic and anaerobic transformation of a substance in soil.
Aquatic Toxicity Testing (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)
This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Bioaccumulation in Fish (Based on OECD Guideline 305)
This protocol assesses the potential of a substance to accumulate in fish from water, determining the Bioconcentration Factor (BCF).
Signaling Pathways of Toxicity
The mechanisms of action of this compound and pyrethroids involve distinct signaling pathways, which are crucial for understanding their selective toxicity and potential effects on non-target organisms.
This compound: Cholinesterase Inhibition
This compound, as a carbamate, inhibits acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (ACh) at the synaptic cleft. This results in continuous stimulation of cholinergic receptors.
Pyrethroids: Sodium Channel Modulation
Pyrethroids bind to voltage-gated sodium channels, modifying their gating properties and causing them to remain open for an extended period. This leads to prolonged sodium influx and repetitive neuronal firing.
Discussion and Conclusion
The available data indicate significant differences in the environmental profiles of this compound and pyrethroids. Pyrethroids, while effective insecticides, exhibit high toxicity to non-target aquatic organisms, including fish and invertebrates, at very low concentrations. Their persistence in soil can vary depending on the specific compound and environmental conditions. The potential for bioaccumulation is also a concern for some pyrethroids.
Data on the environmental impact of this compound is notably scarce in publicly available literature, which presents a significant challenge for a comprehensive risk assessment. The available information on its mammalian toxicity suggests it is more acutely toxic than many pyrethroids. Its mechanism of action as a cholinesterase inhibitor is well-understood, but its effects on a broader range of non-target species and its environmental fate require further investigation.
Key Findings:
-
Pyrethroids: Exhibit high aquatic toxicity and variable soil persistence. Their bioaccumulation potential needs to be considered in environmental risk assessments.
-
This compound: Limited environmental data is a major concern. Its higher acute mammalian toxicity compared to many pyrethroids warrants a precautionary approach.
Recommendations for Future Research:
To enable a more complete and objective comparison, further research is critically needed to generate robust environmental fate and ecotoxicology data for this compound. Specifically, studies determining its soil and water half-life, its acute and chronic toxicity to a range of representative aquatic and terrestrial non-target organisms, and its bioaccumulation potential are essential. Standardized testing according to internationally recognized guidelines (e.g., OECD) would be crucial for generating comparable and reliable data.
References
Re-evaluating Pyrolan's Potency: A Comparative Guide to Insect AChE Isoform Inhibition
For Immediate Release
A deep dive into the inhibitory effects of Pyrolan on various insect acetylcholinesterase (AChE) isoforms reveals a critical need for further research. While specific comparative data for this compound remains elusive in publicly available literature, this guide provides a framework for its re-evaluation by examining the activity of other carbamate insecticides against different insect AChE isoforms. This analysis underscores the importance of isoform-specific testing in the development of targeted and effective insecticides.
This compound, a carbamate insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[2][4] However, the effectiveness of an AChE inhibitor can vary significantly between different insect species due to variations in the enzyme's structure. These structural differences, giving rise to different AChE isoforms, can alter the binding affinity of insecticides.
Comparative Analysis of Carbamate Insecticides on Insect AChE Isoforms
To illustrate the isoform-specific nature of insecticide potency, the following table summarizes the IC50 values of several well-known carbamate insecticides against AChE from different insect species. A lower IC50 value indicates a higher inhibitory potency.
| Insecticide | Insect Species | AChE Isoform Source | IC50 (nM) |
| Bendiocarb | Anopheles gambiae | Whole body homogenate | ~1,000 |
| Propoxur | Anopheles gambiae | Recombinant AChE1 | ~1,110 (ki) |
| Carbofuran | Musca domestica | Head homogenate | Varies with resistance |
| Aldicarb | Rat Brain (for comparison) | Brain homogenate | >1,000,000 |
| Carbaryl | Rat Brain (for comparison) | Brain homogenate | 17,000 |
Note: Data is compiled from various sources and methodologies may differ. The values for propoxur are presented as inhibition constants (ki) which are related to IC50. The IC50 for carbofuran in houseflies is highly dependent on the level of resistance in the strain.
The variation in IC50 values across different insect species and even between resistant and susceptible strains of the same species (e.g., Musca domestica) demonstrates that a "one-size-fits-all" approach to insecticide evaluation is insufficient. The development of resistance, often through mutations in the AChE gene, can dramatically decrease the sensitivity of the enzyme to carbamate inhibitors. For instance, the G119S mutation in Anopheles gambiae AChE is known to confer resistance to carbamates.
Experimental Protocols
To facilitate further research into the specific activity of this compound, a detailed, generalized protocol for determining the IC50 value of an insecticide on insect AChE is provided below. This protocol is based on the widely used Ellman's method.
Preparation of Insect Acetylcholinesterase (AChE)
-
Tissue Collection: Collect the heads of the target insect species (e.g., Musca domestica, Anopheles gambiae, or various aphid species).
-
Homogenization: Homogenize the insect heads in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) containing a non-ionic detergent like Triton X-100 to solubilize the enzyme.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Enzyme Solution: The resulting supernatant contains the crude AChE extract and can be used for the assay. The protein concentration of the extract should be determined using a standard method like the Bradford assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) solution in phosphate buffer.
-
A series of dilutions of the test insecticide (e.g., this compound) in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
Add phosphate buffer to each well.
-
Add the insect AChE extract to each well.
-
Add the different concentrations of the insecticide solution to the test wells. For control wells, add buffer or a known inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding DTNB and then ATCI to all wells.
-
-
Data Collection:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings at regular intervals for a set period to monitor the reaction kinetics. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each insecticide concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the insecticide concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Conclusion and Future Directions
The re-evaluation of this compound's IC50 on different insect AChE isoforms is paramount for its effective and sustainable use. The provided comparative data for other carbamates strongly suggests that this compound's potency is likely to vary between different insect pests. Therefore, dedicated research to determine the specific IC50 values of this compound against a range of key agricultural and public health pests is essential. This will not only aid in the development of more targeted pest management strategies but also contribute to a deeper understanding of insecticide resistance mechanisms. The experimental protocol outlined in this guide provides a robust framework for conducting such vital research.
References
Safety Operating Guide
Navigating the Safe Disposal of Pyrolan: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. Pyrolan, a carbamate insecticide, requires careful handling due to its potential health hazards. This guide provides essential safety and logistical information to ensure the proper disposal of this compound, fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Protocols
This compound is a cholinesterase inhibitor, meaning it can be a potent neurotoxin.[1] Exposure can lead to symptoms such as headache, nausea, and in higher doses, more severe outcomes.[1] Therefore, strict adherence to safety protocols is paramount.
In the event of a small spill:
-
Dampen the solid spill material with water to prevent it from becoming airborne.
-
Carefully transfer the dampened material into a suitable, labeled container.
-
Use absorbent paper dampened with water to clean the affected area thoroughly.
-
Seal any contaminated clothing and the absorbent paper in a vapor-tight plastic bag for disposal.[1][2]
-
Wash all contaminated surfaces with a soap and water solution.[2]
-
Do not re-enter the contaminated area until a designated Safety Officer has verified that it has been properly cleaned.
Personal Protective Equipment (PPE):
When handling this compound, wearing appropriate PPE is crucial. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat. For more intensive handling, disposable Tyvek-type sleeves or full protective clothing should be worn. In situations with a risk of inhalation, a self-contained breathing apparatus (SCBA) should be used.
Key Data Summary for this compound Disposal
While specific quantitative parameters for this compound disposal, such as concentration limits for different disposal methods or precise conditions for chemical neutralization, are not publicly available, the following table summarizes the essential safety and logistical information gathered from safety data sheets and chemical databases.
| Parameter | Guideline | Source |
| Spill Control | Dampen solid material with water before transfer. | |
| Containerization | Use a designated, leak-proof, and chemically compatible container with a tightly sealing cap. | |
| Labeling | Label waste containers clearly with "Hazardous Waste" and the chemical name. | |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. | |
| Contaminated Materials | Seal in a vapor-tight plastic bag for eventual disposal. | |
| Empty Containers | Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. |
Experimental Protocols for Disposal
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk to personnel and the environment. This process begins with the initial handling of the waste and concludes with its final removal by a certified service.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the wider community, and the environment. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements for the management of hazardous chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrolan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrolan, a carbamate insecticide. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound, a reversible cholinesterase inhibitor, demands careful handling due to its toxic properties.[1][2] Inhalation, ingestion, or skin contact can lead to adverse health effects.[1] Understanding its chemical and physical properties is the first step toward safe laboratory practices.
Key Properties of this compound
A thorough understanding of a substance's properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Registry Number | 87-47-8 | |
| Molecular Formula | C13H15N3O2 | |
| Molecular Weight | 245.31 g/mol | [2] |
| Melting Point | 122°F (50°C) | [2] |
| Boiling Point | 320 to 324°F at 0.2 mmHg | |
| Solubility | Soluble in water | |
| Acute Oral Toxicity (LD50) | Data not available | |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Acute Inhalation Toxicity (LC50) | Data not available |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazards associated with this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | - Full-face respirator or a half-face respirator with chemical safety goggles and a face shield- Chemical-resistant gloves (e.g., nitrile rubber, not leather or fabric)- Chemical-resistant suit or lab coat- Closed-toe shoes |
| Handling Solutions | - Half-face respirator with appropriate cartridges- Chemical safety goggles- Chemical-resistant gloves- Lab coat- Closed-toe shoes |
| Cleaning Spills | - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots |
| Waste Disposal | - Half-face respirator with appropriate cartridges- Chemical safety goggles- Chemical-resistant gloves- Lab coat- Closed-toe shoes |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination. The following workflow provides a step-by-step guide for working with this compound.
Experimental Protocols: A Note on Due Diligence
Decontamination and Disposal: A Critical Final Step
Proper decontamination of all equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.
Decontamination Procedure:
-
Gross Decontamination: Remove gross contamination from equipment using a disposable towel.
-
Wash: Wash all glassware and equipment with a suitable laboratory detergent and hot water.
-
Rinse: Rinse thoroughly with water.
-
Final Rinse: Perform a final rinse with an appropriate solvent if necessary, ensuring the solvent is also disposed of as hazardous waste.
-
Dry: Allow all equipment to air dry completely in a well-ventilated area.
Personal Protective Equipment Decontamination: Reusable PPE, such as respirators and face shields, must be decontaminated according to the manufacturer's instructions. Disposable items should be discarded as hazardous waste. Contaminated clothing should be handled with gloves and washed separately from other laundry using hot water and detergent.
Disposal Plan: All waste generated from handling this compound, including contaminated PPE, empty containers, and experimental waste, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Never dispose of this compound or its waste down the drain or in regular trash.
Logical Relationships in PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the specific task and the associated risks. The following diagram illustrates the logical relationship for selecting the correct level of protection when working with this compound.
By implementing these safety and logistical measures, researchers can confidently and responsibly conduct their work with this compound, ensuring the well-being of themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
